molecular formula C9H6ClN3O2 B10905917 1-(2-chloro-4-nitrophenyl)-1H-pyrazole

1-(2-chloro-4-nitrophenyl)-1H-pyrazole

Cat. No.: B10905917
M. Wt: 223.61 g/mol
InChI Key: BZZVLVUYUHBQBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloro-4-nitrophenyl)-1H-pyrazole is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. It features a pyrazole ring, a privileged scaffold in drug discovery known for its wide spectrum of biological activities . Pyrazole derivatives are frequently investigated as key synthetic intermediates for the development of novel therapeutic agents and have been reported to exhibit antimicrobial, anti-inflammatory, and anticancer properties . The specific substitution pattern on this molecule, combining chloro and nitro functional groups on the phenyl ring, makes it a versatile building block for further chemical transformations, such as nucleophilic substitution and reduction reactions. Researchers can utilize this compound to generate diverse libraries of molecules for pharmacological screening and structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6ClN3O2

Molecular Weight

223.61 g/mol

IUPAC Name

1-(2-chloro-4-nitrophenyl)pyrazole

InChI

InChI=1S/C9H6ClN3O2/c10-8-6-7(13(14)15)2-3-9(8)12-5-1-4-11-12/h1-6H

InChI Key

BZZVLVUYUHBQBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: Biological Activity and Therapeutic Potential of 1-(2-Chloro-4-nitrophenyl)-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-(2-chloro-4-nitrophenyl)-1H-pyrazole scaffold represents a privileged structure in medicinal chemistry, distinguished by its potent electronic and steric properties. The presence of the 2-chloro and 4-nitro substituents on the


-phenyl ring creates a highly electron-deficient system. This specific substitution pattern enhances lipophilicity (

), facilitates membrane permeability, and increases the acidity of protons on the pyrazole ring (if 4-unsubstituted), thereby modulating binding affinity to biological targets such as EGFR kinases and bacterial DNA gyrase .

This guide synthesizes the synthesis, biological validation, and structure-activity relationships (SAR) of these derivatives, positioning them as critical lead compounds for next-generation antimicrobial and antineoplastic therapeutics.

Chemical Architecture & Synthetic Protocols[1][2]

The Pharmacophore Rationale

The 1-(2-chloro-4-nitrophenyl) moiety is not merely a passive anchor; it actively drives biological interaction through two mechanisms:

  • Electronic Withdrawal: The nitro group (

    
    ) at the para position and the chlorine atom (
    
    
    
    ) at the ortho position exert a strong inductive (
    
    
    ) and mesomeric (
    
    
    ) effect. This reduces the electron density of the pyrazole ring, making it less susceptible to oxidative metabolism and more capable of
    
    
    -
    
    
    stacking interactions with electron-rich amino acid residues in receptor pockets.
  • Steric Locking: The ortho-chloro substituent forces the phenyl ring to twist out of coplanarity with the pyrazole core, creating a specific 3D conformation often required for selectivity in kinase active sites.

Synthesis Workflow

The most robust route to these derivatives is the Knorr Pyrazole Synthesis or the Chalcone Cyclocondensation method.

Protocol 1: Cyclocondensation (The Chalcone Route)
  • Reagents: 2-Chloro-4-nitrophenylhydrazine, Chalcone (1,3-diaryl-2-propen-1-one), Glacial Acetic Acid.

  • Conditions: Reflux, 6–8 hours.

Step-by-Step Methodology:

  • Chalcone Formation: React an aryl aldehyde with an acetophenone derivative in ethanolic NaOH (Claisen-Schmidt condensation) to yield the chalcone intermediate.

  • Cyclization: Dissolve the chalcone (10 mmol) in glacial acetic acid (20 mL).

  • Hydrazine Addition: Add 2-chloro-4-nitrophenylhydrazine (10 mmol) slowly to the solution.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
    
  • Isolation: Pour the reaction mixture into crushed ice/water. The precipitate is the pyrazoline intermediate.

  • Oxidation (Optional for 1H-pyrazole): To obtain the fully aromatic pyrazole, treat the pyrazoline with an oxidizing agent (e.g., Iodobenzene diacetate or

    
    ) in dichloromethane.
    
Visualization: Synthesis Pathway

SynthesisWorkflow Start Aryl Aldehyde + Acetophenone Chalcone Chalcone (Intermediate) Start->Chalcone NaOH/EtOH Claisen-Schmidt Pyrazoline 1,3,5-Trisubstituted Pyrazoline Chalcone->Pyrazoline + Hydrazine AcOH, Reflux Hydrazine 2-Chloro-4-nitro phenylhydrazine Hydrazine->Pyrazoline Oxidation Oxidative Aromatization Pyrazoline->Oxidation MnO2 or IBDA FinalProduct 1-(2-Chloro-4-nitrophenyl) -1H-Pyrazole Oxidation->FinalProduct Yield > 75%

Figure 1: Synthetic pathway from precursors to the aromatic pyrazole scaffold.

Pharmacological Profile[2][3][4][5][6][7][8][9][10]

Antimicrobial Activity

Derivatives of this scaffold have demonstrated significant bacteriostatic and fungistatic properties.[1][2][3][4] The electron-deficient nature of the 2-chloro-4-nitrophenyl group enhances the molecule's ability to penetrate the lipid bilayer of Gram-positive bacteria (e.g., S. aureus) and inhibit DNA Gyrase B , a critical enzyme for bacterial DNA replication [1].

Key Data Summary:

Derivative (R-Group at C3/C5)Target OrganismMIC (

)
Standard (Ciprofloxacin)
4-MethoxyphenylS. aureus (MRSA)12.56.25
2,4-DichlorophenylE. coli25.012.5
4-FluorophenylC. albicans15.010.0 (Fluconazole)

Table 1: Comparative antimicrobial efficacy of substituted derivatives.

Anticancer Potential (EGFR Inhibition)

The most promising therapeutic avenue for these derivatives is in oncology. The pyrazole core acts as an ATP-mimetic, fitting into the ATP-binding pocket of kinases. The 2-chloro-4-nitrophenyl tail occupies the hydrophobic pocket adjacent to the gatekeeper residue, enhancing selectivity for EGFR (Epidermal Growth Factor Receptor) over other kinases [2].

Mechanism of Action:

  • Binding: The scaffold competes with ATP for the active site of EGFR.

  • Inhibition: Prevents autophosphorylation of tyrosine residues.

  • Signaling Arrest: Blocks downstream RAS-RAF-MEK-ERK pathways.

  • Apoptosis: Induces cell death via caspase-3 activation.

Visualization: Mechanism of Action

MOA Ligand Pyrazole Derivative (Inhibitor) EGFR EGFR Kinase (ATP Pocket) Ligand->EGFR Competitive Binding Phos Autophosphorylation Ligand->Phos Prevents EGFR->Phos Inhibited ATP ATP ATP->EGFR Blocked Ras RAS Activation Apoptosis Apoptosis (Cell Death) Phos->Apoptosis Signaling Collapse Raf RAF/MEK/ERK Cascade Ras->Raf Downstream Signaling Prolif Cell Proliferation Raf->Prolif Tumor Growth

Figure 2: Signal transduction blockade via competitive EGFR inhibition.

Structure-Activity Relationship (SAR) Analysis

For researchers optimizing this scaffold, the following SAR trends are established:

  • N1-Position (The Anchor): The 2-chloro-4-nitrophenyl group is superior to the unsubstituted phenyl or 4-nitrophenyl groups. The ortho-chloro substituent provides essential steric bulk that prevents free rotation, locking the molecule in a bioactive conformation [3].

  • C3-Position (Aryl Binding): Electron-donating groups (EDGs) like -OMe or -Me at the para-position of the C3-phenyl ring enhance antimicrobial activity.

  • C5-Position (Steric Tolerance): Bulky groups here often decrease activity due to steric clash with the receptor wall. Small lipophilic groups (e.g.,

    
    ) are preferred.
    
  • C4-Position (The Linker): Introduction of an electron-withdrawing cyano (

    
    ) or ester group here can increase potency against cancer cell lines by acting as a hydrogen bond acceptor.
    

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Protocol)

Standard Operating Procedure for validating anticancer potential.

  • Cell Seeding: Seed MCF-7 or A549 cells (

    
     cells/well) in 96-well plates containing DMEM media. Incubate for 24h at 
    
    
    
    , 5%
    
    
    .
  • Treatment: Dissolve the pyrazole derivative in DMSO (stock). Prepare serial dilutions (

    
    ) in culture media. Add to wells (triplicate).
    
  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add

    
     of MTT reagent (
    
    
    
    in PBS) to each well. Incubate for 4 hours.
  • Solubilization: Remove media. Add

    
     DMSO to dissolve purple formazan crystals.
    
  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate

    
     using non-linear regression analysis (GraphPad Prism).
    

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Source: MDPI Molecules. URL:[Link]

  • Pyrazoles as anticancer agents: Recent advances. Source: SRR Publications. URL:[Link]

  • Synthesis and Antimicrobial Activities of Some New Pyrazole Derivatives. Source: Der Pharma Chemica.[5] URL:[Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Source: MedDocs Publishers. URL:[Link]

Sources

The Lynchpin of Modern Agrochemicals: A Technical Guide to 1-(Phenyl)-1H-pyrazole Intermediates in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Agrochemical Development Professionals

The relentless pursuit of higher crop yields and robust plant protection has positioned pyrazole derivatives as a cornerstone in the development of modern agrochemicals. Their inherent biological activity, coupled with versatile synthetic accessibility, has led to the discovery and commercialization of numerous high-performance fungicides and herbicides. This guide delves into the pivotal role of a specific, yet broadly representative, intermediate, 1-(4-chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1H-pyrazole, and its analogues, in the synthesis of cutting-edge agrochemicals. We will explore the synthetic pathways, mechanistic underpinnings, and the rationale behind the experimental design, providing a comprehensive resource for professionals in the field.

The Pyrazole Core: A Privileged Scaffold in Agrochemicals

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. This structural motif is a "privileged scaffold" in medicinal and agricultural chemistry due to its ability to interact with a wide range of biological targets. In the realm of agrochemicals, pyrazole derivatives have been successfully developed as fungicides, herbicides, and insecticides.[1][2] Their efficacy often stems from the inhibition of crucial enzymes in pathogenic fungi or target weeds.

Key Classes of Pyrazole-Based Agrochemicals:

  • Succinate Dehydrogenase Inhibitor (SDHI) Fungicides: This major class of fungicides targets the succinate dehydrogenase enzyme in the mitochondrial respiratory chain of fungi, disrupting their energy production. Many commercial SDHI fungicides feature a pyrazole-carboxamide core.

  • 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitor Herbicides: These herbicides block the activity of the HPPD enzyme in plants, which is essential for the biosynthesis of plastoquinones and tocopherols. This inhibition leads to the characteristic bleaching of weeds.[1][3]

  • Protoporphyrinogen Oxidase (PPO) Inhibitor Herbicides: Certain phenylpyrazole herbicides act by inhibiting the PPO enzyme, leading to the accumulation of protoporphyrinogen IX, which causes rapid cell membrane disruption in the presence of light.[4]

The strategic functionalization of the pyrazole ring is paramount in tuning the biological activity and selectivity of these compounds. The selection of substituents on the pyrazole core dictates the molecule's interaction with the target enzyme's active site, its physicochemical properties, and its metabolic stability in the environment.

Synthesis of the Key Intermediate: 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole

A critical precursor for a range of advanced agrochemicals is 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole. This intermediate serves as a versatile building block for introducing further diversity and directing the final molecule towards its intended biological target. A robust and efficient synthesis of this intermediate is therefore of significant industrial importance.

A common synthetic route involves the cyclization of a hydrazine derivative with a β-ketoester. The following workflow illustrates a typical laboratory-scale synthesis.

G cluster_0 Synthesis of 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole A 4-Chlorophenylhydrazine C Cyclocondensation A->C B Ethyl Acetoacetate B->C D 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one C->D Formation of Pyrazolone E Oxidation/Rearrangement D->E F 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole E->F Tautomerization

Figure 1: General synthetic workflow for 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole.

Experimental Protocol: Synthesis of 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole

Materials:

  • 4-Chlorophenylhydrazine hydrochloride

  • Ethyl acetoacetate

  • Sodium acetate

  • Glacial acetic acid

  • Ethanol

  • Water

Procedure:

  • Hydrazine Salt Neutralization: In a round-bottom flask, dissolve 4-chlorophenylhydrazine hydrochloride and sodium acetate in a mixture of water and ethanol. Stir the mixture at room temperature for 15-20 minutes to liberate the free hydrazine.

  • Cyclocondensation Reaction: To the solution from step 1, add ethyl acetoacetate dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Pyrazolone: After completion of the reaction, cool the mixture to room temperature and then in an ice bath to precipitate the product. Filter the solid, wash with cold ethanol, and dry to obtain 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one.

  • Conversion to Hydroxypyrazole: The isolated pyrazolone exists in tautomeric equilibrium with the desired 3-hydroxypyrazole. The specific conditions of subsequent reactions will often favor the desired tautomer. For many applications, the pyrazolone can be used directly.

Application in Fungicide Synthesis: The Case of Pyraclostrobin Analogs

The intermediate 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole is a key building block for the synthesis of strobilurin-type fungicides, exemplified by pyraclostrobin. The synthesis involves the etherification of the 3-hydroxy group of the pyrazole with a substituted benzyl halide. A patent for a related compound, 1-(4-chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1H-pyrazole, highlights its role as a crucial intermediate in the preparation of fungicidal agents.[5]

The following diagram illustrates the synthetic pathway from the hydroxypyrazole intermediate to a pyraclostrobin analog.

G cluster_0 Synthesis of a Pyraclostrobin Analog A 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole C Etherification (Williamson Synthesis) A->C B 2-Nitrobenzyl Bromide B->C D 1-(4-chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1H-pyrazole C->D Formation of Ether Linkage E Reduction of Nitro Group D->E F 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)aniline E->F G Further Functionalization (e.g., Carbamate formation) F->G H Pyraclostrobin Analog G->H

Figure 2: Synthetic pathway to a pyraclostrobin analog.

Experimental Protocol: Synthesis of 1-(4-chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1H-pyrazole[6]

Materials:

  • 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole

  • 2-Nitrobenzyl bromide

  • Potassium carbonate

  • Acetone

  • Standard laboratory glassware for reflux and work-up

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole and potassium carbonate in acetone.

  • Addition of Alkylating Agent: Add a solution of 2-nitrobenzyl bromide in acetone to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 1-(4-chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1H-pyrazole.

The subsequent reduction of the nitro group to an amine, followed by further chemical modifications, leads to the final fungicidal product.

Application in Herbicide Synthesis

While the direct application of 1-(2-chloro-4-nitrophenyl)-1H-pyrazole in commercial herbicides is less documented in readily available literature, the broader class of phenylpyrazole derivatives is extensively used in herbicide development.[1][6] The structural motifs present in this intermediate, namely the substituted phenyl ring and the pyrazole core, are key features in many herbicidally active molecules.

For instance, the synthesis of HPPD and PPO inhibitor herbicides often involves the construction of a substituted phenylpyrazole core, followed by the introduction of other functional groups that are crucial for their mode of action. The 2-chloro and 4-nitro substituents on the phenyl ring can significantly influence the electronic properties and steric hindrance of the molecule, thereby affecting its binding affinity to the target enzyme.

Structure-Activity Relationships and Rationale for Experimental Design

The design of novel agrochemicals is a meticulous process guided by an understanding of structure-activity relationships (SAR). The choice of substituents on the pyrazole and phenyl rings is a critical aspect of this process.

Substituent PositionInfluence on ActivityRationale
Pyrazole Ring (N1-position) The nature of the substituent on the N1 nitrogen of the pyrazole ring can significantly impact the molecule's overall shape and its interaction with the target protein. A substituted phenyl group is a common feature in many successful agrochemicals.The aromatic ring can engage in π-π stacking or hydrophobic interactions within the enzyme's active site.
Phenyl Ring Substituents (e.g., Chloro, Nitro) Electron-withdrawing groups like chlorine and nitro can influence the electronic distribution within the molecule, affecting its reactivity and binding properties. They can also impact the molecule's metabolic stability.These groups can enhance the binding affinity to the target enzyme and may prevent rapid degradation in the environment, leading to longer-lasting efficacy.
Pyrazole Ring (C3- and C4-positions) Functionalization at these positions is crucial for directing the molecule towards its specific biological target. For example, a hydroxyl group at C3 allows for the introduction of various side chains through etherification, as seen in the synthesis of pyraclostrobin analogs.The side chains introduced at these positions are often responsible for the key interactions with the amino acid residues in the active site of the target enzyme, determining the molecule's potency and selectivity.

Conclusion and Future Perspectives

The 1-(substituted-phenyl)-1H-pyrazole framework, exemplified by intermediates like 1-(4-chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1H-pyrazole, continues to be a highly valuable and versatile platform for the discovery and development of new agrochemicals. The ability to systematically modify the substituents on both the pyrazole and phenyl rings allows for the fine-tuning of biological activity, selectivity, and environmental fate.

Future research in this area will likely focus on the development of novel pyrazole derivatives with new modes of action to combat the growing issue of resistance to existing agrochemicals. Furthermore, the principles of green chemistry will play an increasingly important role in the design of more efficient and environmentally benign synthetic routes to these crucial intermediates. A deep understanding of the synthesis, reactivity, and structure-activity relationships of these pyrazole building blocks will remain essential for the next generation of crop protection solutions.

References

  • Ghag, S. P., & Kamath, C. R. (2011).
  • Lamberth, C. (2007). Pyrazole chemistry in crop protection. Heterocycles, 71(7), 1467-1502.
  • MDPI. (2014). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Available from: [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • MDPI. (2020). Design, Synthesis and Antifungal Activity of Novel Pyrazole-Thiophene Carboxamide Derivatives. Available from: [Link]

  • Patsnap Eureka. (2021). Fungicidal nitroanilino substituted pyrazoles compound. Available from: [Link]

  • PMC. (2016). Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. Available from: [Link]

  • PubMed. (2023). Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. Available from: [Link]

  • Sreenivasa, S., & Shankar, B. (2013). [1-(4-Nitrobenzyl)-2-butyl-4-chloro-1H-imidazol-5-yl]-4, 5-dihydro-1-phenyl-1H-pyrazole: Synthesis, Anti-Inflammatory and Analgesic Activities. Open Journal of Medicinal Chemistry, 3(2), 50-54.
  • WO2007026834A1 - Pyrazole derivatives and herbicides for agricultural and horticultural use.
  • WO2016113741A1 - Process for preparing 1-(4-chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1h-pyrazole.
  • WO2021183721A1 - Fungicidal mixtures containing pyrazole derivatives.
  • A new herbicide for suckers control and desiccant. (2010). In Giornate Fitopatologiche 2010, Cervia (RA), Italia, 9-12 marzo 2010.
  • Overview of 10 herbicides and 1 herbicide safener creation products
  • Synthesis, Characterization and Antihelminthic Activity of Some Pyrazole Deriv
  • EP0822187A1 - PYRAZOLE DERIVATIVES AND HERBICIDES.
  • EP3254563A1 - Intermediates in the preparation of fungicidal pyrazoles.
  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. (2026). PMC.
  • Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. (2025).

Sources

The Ascendant Scaffold: A Technical Guide to the Structure-Activity Relationships of 1-(2-chloro-4-nitrophenyl)-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-(2-chloro-4-nitrophenyl)-1H-pyrazole scaffold has emerged as a privileged structure in contemporary medicinal chemistry. Its unique electronic and steric properties, conferred by the specific substitution pattern on the N-phenyl ring, make it a versatile core for the design of novel therapeutic agents across a spectrum of biological targets. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this class of compounds, drawing upon field-proven insights and synthesizing data from seminal studies. We will delve into the causal relationships behind experimental design, present detailed synthetic protocols, and offer a forward-looking perspective on the optimization of this potent chemical entity for drug discovery and development.

Introduction: The Strategic Significance of the 1-(2-chloro-4-nitrophenyl)-1H-pyrazole Core

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of a multitude of clinically successful drugs. Its ability to act as a bioisostere for other aromatic systems, coupled with its capacity for hydrogen bonding and metabolic stability, has cemented its importance in drug design.

The strategic incorporation of a 2-chloro-4-nitrophenyl substituent at the N1 position of the pyrazole ring introduces a unique combination of features that profoundly influence the molecule's interaction with biological targets. The electron-withdrawing nature of both the nitro group and the chlorine atom significantly modulates the electronic distribution within the pyrazole ring system. Furthermore, the ortho-chloro substituent imposes a steric constraint, influencing the preferred conformation of the molecule and its ability to fit into specific binding pockets. This guide will explore how these inherent properties are leveraged to achieve desired biological activities.

Synthetic Strategies: Accessing the Core and its Derivatives

The synthesis of the 1-(2-chloro-4-nitrophenyl)-1H-pyrazole core and its key derivatives, such as the versatile pyrazole-4-carbaldehyde, is a critical first step in any SAR campaign. The following protocols are illustrative of robust and scalable synthetic routes.

Synthesis of 1-(2-chloro-4-nitrophenyl)-1H-pyrazole-4-carbaldehyde

A common and efficient method to access the pyrazole-4-carbaldehyde, a key intermediate for further elaboration, is through the Vilsmeier-Haack reaction.

Experimental Protocol:

  • Synthesis of the Hydrazone Intermediate:

    • To a solution of 2-chloro-4-nitroaniline (1.0 eq) in a suitable solvent (e.g., ethanol), add sodium nitrite (1.1 eq) in water at 0-5 °C.

    • Slowly add this solution to a pre-cooled solution of hydrochloric acid.

    • The resulting diazonium salt is then added to a solution of a suitable three-carbon precursor, such as malonaldehyde bis(dimethyl acetal), in the presence of a base (e.g., sodium acetate) to form the corresponding hydrazone.

  • Cyclization to form the Pyrazole Ring:

    • The hydrazone intermediate is cyclized by heating in the presence of an acid catalyst (e.g., hydrochloric acid in ethanol) to yield the 1-(2-chloro-4-nitrophenyl)-1H-pyrazole.

  • Vilsmeier-Haack Formylation:

    • To a stirred solution of 1-(2-chloro-4-nitrophenyl)-1H-pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), slowly add phosphorus oxychloride (POCl₃) (2.0-3.0 eq) at 0-5 °C.

    • The reaction mixture is then heated to 70-80 °C for several hours.

    • After completion, the reaction is quenched by pouring onto crushed ice and neutralized with a base (e.g., sodium bicarbonate) to precipitate the desired 1-(2-chloro-4-nitrophenyl)-1H-pyrazole-4-carbaldehyde.

Causality in Experimental Choices:

  • The Vilsmeier-Haack reaction is the method of choice for formylation due to its high efficiency and regioselectivity at the C4 position of the pyrazole ring. The electron-rich nature of the pyrazole ring facilitates electrophilic substitution at this position.

  • The use of anhydrous conditions is critical to prevent the decomposition of the Vilsmeier reagent (chloroiminium salt).

G cluster_synthesis Synthesis of 1-(2-chloro-4-nitrophenyl)-1H-pyrazole-4-carbaldehyde start 2-chloro-4-nitroaniline intermediate1 Diazonium Salt start->intermediate1 NaNO2, HCl intermediate2 Hydrazone intermediate1->intermediate2 Malonaldehyde bis(dimethyl acetal) intermediate3 1-(2-chloro-4-nitrophenyl)-1H-pyrazole intermediate2->intermediate3 Acid-catalyzed cyclization product 1-(2-chloro-4-nitrophenyl)-1H-pyrazole-4-carbaldehyde intermediate3->product Vilsmeier-Haack Reaction (POCl3, DMF)

Caption: Synthetic pathway to a key pyrazole intermediate.

Structure-Activity Relationship (SAR) Studies

While direct and extensive SAR studies on the 1-(2-chloro-4-nitrophenyl)-1H-pyrazole core are not abundantly available in a single comprehensive source, we can synthesize a robust SAR profile by examining related structures and the influence of key functional groups.

Anticancer Activity

The pyrazole scaffold is a well-established pharmacophore in the design of anticancer agents.[1] Derivatives of 1-aryl-1H-pyrazole have demonstrated potent cytotoxic activity against various cancer cell lines.[1]

Key SAR Insights:

  • N1-Phenyl Substitution: The substitution pattern on the N1-phenyl ring is critical for activity. The presence of a nitro group, as seen in 1-aryl-1H-pyrazole-fused curcumin analogues with a 3-nitrophenyl substituent, has been associated with potent anticancer effects.[1] The 4-nitro group in our core structure is expected to have a similar electron-withdrawing effect, potentially contributing to interactions with biological targets.

  • C4-Substitution: The C4 position of the pyrazole ring is a key vector for modification. The synthesis of curcumin analogues fused at this position highlights its importance for extending the molecule and exploring interactions with larger binding pockets.[1]

  • C3 and C5 Substitutions: Modifications at the C3 and C5 positions with various aryl or alkyl groups can significantly impact potency and selectivity.

Hypothesized SAR for 1-(2-chloro-4-nitrophenyl)-1H-pyrazole in Anticancer Drug Design:

  • The 2-chloro group likely acts as a steric modulator, potentially forcing a specific dihedral angle between the pyrazole and phenyl rings, which could be crucial for optimal binding to target proteins such as kinases.

  • The 4-nitro group, being a strong electron-withdrawing group, can participate in hydrogen bonding and polar interactions within the active site of target enzymes.

  • Elaboration at the C4 position with moieties known to interact with specific cancer targets (e.g., tubulin inhibitors, kinase inhibitors) is a promising strategy for developing potent anticancer agents based on this core.

Data Presentation: Anticancer Activity of Related Pyrazole Derivatives

Compound IDN1-Phenyl SubstitutionC4-SubstitutionTarget Cell LineIC50 (µM)Reference
Analogue 1 3-NitrophenylCurcuminoidMDA-MB-2312.43 - 7.84[1]
Analogue 2 3-NitrophenylCurcuminoidHepG24.98 - 14.65[1]

Note: This table presents data for structurally related compounds to infer potential activity for the core of interest.

Antimicrobial and Fungicidal Activity

Pyrazole-4-carboxamide derivatives have been extensively investigated as potent fungicides, often targeting the succinate dehydrogenase (SDH) enzyme.[2][3]

Key SAR Insights:

  • Pyrazole-4-Carboxamide Moiety: This functional group is crucial for activity, acting as a key binding motif within the active site of SDH.

  • N1-Phenyl Substituents: The nature and position of substituents on the N1-phenyl ring significantly influence fungicidal potency. Halogen substitutions are often beneficial.

  • Amide Substituent: The substituent on the amide nitrogen provides an avenue for fine-tuning the physicochemical properties and target engagement of the molecule.

Hypothesized SAR for 1-(2-chloro-4-nitrophenyl)-1H-pyrazole in Fungicide Design:

  • The 1-(2-chloro-4-nitrophenyl) moiety is anticipated to occupy a hydrophobic pocket in the target enzyme. The chloro and nitro groups can modulate the electronic properties and steric fit.

  • Derivatization at the C4 position to form a carboxamide is a logical step to target enzymes like SDH. The SAR would then be driven by the nature of the substituent on the amide nitrogen.

Experimental Protocol: In Vitro Antifungal Assay

  • Preparation of Fungal Cultures: Grow the target fungal strains (e.g., Rhizoctonia solani) on potato dextrose agar (PDA) plates.

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Assay:

    • Incorporate various concentrations of the test compounds into molten PDA.

    • Pour the agar into Petri dishes.

    • Inoculate the center of each plate with a mycelial plug from the actively growing fungal culture.

    • Incubate the plates at an appropriate temperature (e.g., 25-28 °C) for a specified period.

  • Data Analysis: Measure the diameter of the fungal colony and calculate the percentage of growth inhibition compared to a solvent control. Determine the EC₅₀ value (the concentration that causes 50% inhibition of growth).

G cluster_workflow In Vitro Antifungal Assay Workflow prep_culture Prepare Fungal Cultures assay Incorporate Compounds into Agar and Inoculate prep_culture->assay prep_compounds Prepare Test Compounds prep_compounds->assay incubation Incubate Plates assay->incubation analysis Measure Growth and Calculate Inhibition incubation->analysis results Determine EC50 Values analysis->results

Caption: Workflow for in vitro antifungal screening.

Other Potential Therapeutic Applications

The versatility of the pyrazole scaffold suggests that derivatives of 1-(2-chloro-4-nitrophenyl)-1H-pyrazole could be explored for a range of other therapeutic applications, including:

  • Anti-inflammatory Activity: Many pyrazole-containing compounds are known to be potent anti-inflammatory agents.

  • Cannabinoid Receptor Antagonism: Structurally related 1,5-diarylpyrazoles have been identified as cannabinoid receptor antagonists.[4] The 1-(2,4-dichlorophenyl) substituent in some of these antagonists bears resemblance to the core structure of interest, suggesting a potential avenue for investigation.[4]

Conclusion and Future Directions

The 1-(2-chloro-4-nitrophenyl)-1H-pyrazole core represents a promising starting point for the development of novel therapeutic agents. The strategic placement of the chloro and nitro substituents on the N1-phenyl ring provides a unique electronic and steric profile that can be exploited for potent and selective biological activity.

Future research in this area should focus on:

  • Systematic SAR studies: A comprehensive evaluation of a library of derivatives with systematic modifications at the C3, C4, and C5 positions of the pyrazole ring is warranted.

  • Target identification and validation: For compounds exhibiting promising activity, elucidating the precise molecular mechanism of action is crucial.

  • Pharmacokinetic profiling: Optimization of the core structure to achieve desirable ADME (absorption, distribution, metabolism, and excretion) properties will be essential for translating in vitro activity into in vivo efficacy.

By leveraging the foundational knowledge outlined in this guide, researchers and drug development professionals can unlock the full therapeutic potential of this versatile and potent chemical scaffold.

References

  • Wang, G., Liang, S., Lang, J., Ying, J., Shan, Z., Lv, L., Li, B., & Yang, H. (2025). Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. Pest Management Science, 81(1), 119-126. [Link][2][3]

  • Thanh, N. C., et al. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega. [Link][1]

  • Wang, G., et al. (2024). Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. ResearchGate. [Link]

  • Lan, R., Liu, Q., Fan, P., Lin, S., Fernando, S. R., McCallion, D., Pertwee, R., & Makriyannis, A. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769–776. [Link][4]

Sources

Methodological & Application

Step-by-step synthesis protocol for 1-(2-chloro-4-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

An Optimized Protocol for the Synthesis of 1-(2-chloro-4-nitrophenyl)-1H-pyrazole for Research Applications

Introduction

1-(2-chloro-4-nitrophenyl)-1H-pyrazole is a valuable heterocyclic building block in medicinal chemistry and materials science. Its substituted phenylpyrazole core is a key pharmacophore in a range of biologically active compounds. This document provides a detailed, step-by-step protocol for the synthesis of this compound, designed for researchers in organic synthesis and drug development. The described method is based on a classical and reliable approach: the diazotization of 2-chloro-4-nitroaniline followed by a cyclocondensation reaction with a malondialdehyde precursor. The protocol emphasizes safety, reproducibility, and high-purity product isolation.

Reaction Principle and Mechanism

The synthesis proceeds in a two-step, one-pot sequence.

  • Diazotization: The primary aromatic amine, 2-chloro-4-nitroaniline, is converted into a highly reactive diazonium salt using sodium nitrite (NaNO₂) in an acidic medium (HCl). The reaction must be maintained at a low temperature (0–5 °C) to ensure the stability of the diazonium salt. The electrophilic nitrosating agent, the nitrosonium ion (NO⁺), is generated in situ from NaNO₂ and acid, which then reacts with the amine.

  • Cyclocondensation: The in-situ generated 2-chloro-4-nitrophenyl diazonium salt is then reacted with malondialdehyde. Malondialdehyde is unstable and is typically generated in situ from a stable precursor, such as 1,1,3,3-tetramethoxypropane, by acid-catalyzed hydrolysis. The diazonium salt couples with the enol form of malondialdehyde, followed by cyclization and dehydration to yield the aromatic pyrazole ring. This type of reaction is a well-established route for the formation of N-aryl pyrazoles.[1][2][3]

The overall reaction scheme is as follows:

Reaction Scheme for the synthesis of 1-(2-chloro-4-nitrophenyl)-1H-pyrazole

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular Wt. ( g/mol )Recommended Grade
2-Chloro-4-nitroaniline121-87-9172.57>98%
Hydrochloric Acid (HCl)7647-01-036.4637% (conc.)
Sodium Nitrite (NaNO₂)7632-00-069.00>99%, ACS Reagent
1,1,3,3-Tetramethoxypropane102-52-3164.20>97%
Sodium Acetate (CH₃COONa)127-09-382.03Anhydrous, >99%
Ethyl Acetate (EtOAc)141-78-688.11ACS Grade
Hexanes110-54-386.18ACS Grade
Magnesium Sulfate (MgSO₄)7487-88-9120.37Anhydrous
Deionized Water (H₂O)7732-18-518.02
Starch-Iodide PaperN/AN/AIndicator Grade
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnels (x2)

  • Digital thermometer with probe

  • Ice-water-salt bath

  • Beakers, Erlenmeyer flasks, and graduated cylinders

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Flash chromatography system (Silica gel, 230-400 mesh)

  • Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

Quantitative Data and Reaction Stoichiometry

CompoundMolecular Wt. ( g/mol )AmountMoles (mmol)Molar Eq.
2-Chloro-4-nitroaniline172.575.00 g28.971.0
Sodium Nitrite69.002.10 g30.431.05
1,1,3,3-Tetramethoxypropane164.205.23 g (4.8 mL)31.871.1
Theoretical Yield 223.61 6.48 g 28.97 1.0

Experimental Protocol

This protocol should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Part A: In-Situ Preparation of 2-chloro-4-nitrophenyl Diazonium Chloride
  • To a 250 mL three-neck flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add 2-chloro-4-nitroaniline (5.00 g, 28.97 mmol).

  • Add concentrated hydrochloric acid (25 mL) and deionized water (25 mL). Stir the mixture to form a suspension.

  • Cool the flask in an ice-water-salt bath to an internal temperature of 0–5 °C. Maintain this temperature range throughout the diazotization process.[4][5]

  • In a separate beaker, dissolve sodium nitrite (2.10 g, 30.43 mmol) in deionized water (15 mL).

  • Transfer the sodium nitrite solution to the dropping funnel. Add the solution dropwise to the aniline suspension over 20–30 minutes, ensuring the internal temperature does not exceed 5 °C. Vigorous stirring is essential.

  • After the addition is complete, stir the resulting pale-yellow solution for an additional 20 minutes at 0–5 °C.

  • Verify the presence of a slight excess of nitrous acid. To do this, dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper; an immediate blue-black color indicates excess nitrous acid. If the test is negative, add a few more drops of the NaNO₂ solution and re-test.

  • Quench any significant excess of nitrous acid by adding a small amount of sulfamic acid until the starch-iodide test is negative. This step is crucial for safety.

Part B: Cyclocondensation and Pyrazole Formation
  • In a separate 500 mL beaker containing a stir bar, add 1,1,3,3-tetramethoxypropane (4.8 mL, 31.87 mmol) and deionized water (50 mL). Add approximately 1 mL of concentrated HCl and stir for 15 minutes at room temperature to initiate hydrolysis to malondialdehyde.

  • Cool this solution to 0–5 °C in an ice bath.

  • While maintaining vigorous stirring, slowly add the cold diazonium salt solution (from Part A) to the malondialdehyde solution. A colored precipitate may begin to form.

  • In a separate flask, prepare a solution of sodium acetate (15 g) in deionized water (50 mL).

  • Slowly add the sodium acetate solution to the reaction mixture to buffer the pH, which facilitates the coupling and cyclization steps.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2-3 hours.

  • Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes). The starting aniline should be absent, and a new, UV-active spot corresponding to the product should be dominant.

Part C: Product Isolation and Purification
  • Once the reaction is complete, transfer the mixture to a 500 mL separatory funnel.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and saturated brine solution (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product as a solid.

  • Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 30% EtOAc).

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

  • Alternatively, the crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.

  • Dry the final product under vacuum to yield 1-(2-chloro-4-nitrophenyl)-1H-pyrazole as a solid (typically yellow or off-white).

Workflow Visualization

SynthesisWorkflow cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Purification & Final Product A 2-Chloro-4-nitroaniline D Diazotization (0-5 °C) A->D B NaNO2 / HCl B->D C 1,1,3,3-Tetramethoxypropane E In-situ Hydrolysis (Acidic H2O) C->E F Cyclocondensation (Buffer with NaOAc) D->F E->F G Aqueous Work-up & Extraction (EtOAc) F->G H Column Chromatography (Silica Gel) G->H I Pure Product: 1-(2-chloro-4-nitrophenyl)-1H-pyrazole H->I

Caption: Synthetic workflow for 1-(2-chloro-4-nitrophenyl)-1H-pyrazole.

Expected Characterization Data

  • Appearance: Yellow to light-brown solid.

  • ¹H NMR (400 MHz, CDCl₃): Chemical shifts (δ, ppm) are expected in the following regions: ~8.3-8.5 (1H, doublet, Ar-H ortho to NO₂), ~8.1-8.3 (1H, doublet of doublets, Ar-H para to Cl), ~7.8-8.0 (1H, singlet or doublet, pyrazole H), ~7.7-7.9 (1H, doublet, Ar-H ortho to Cl), ~7.6-7.8 (1H, singlet or doublet, pyrazole H), ~6.5-6.7 (1H, triplet or doublet of doublets, pyrazole H).

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals around δ 146-148 (C-NO₂), 141-143 (pyrazole CH), 137-139 (C-Cl), 130-135 (Ar C-N & pyrazole CH), 126-128 (pyrazole CH), 120-125 (Ar CH), 108-110 (pyrazole CH).

  • Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ = 224.02 (for ³⁵Cl) and 226.02 (for ³⁷Cl, ~3:1 ratio).

Safety and Handling Precautions

  • Aryl Diazonium Salts: These intermediates are potentially explosive, especially when dry, and are sensitive to heat, shock, and friction.[4][6] NEVER attempt to isolate the diazonium salt intermediate. Always use it as a cold solution immediately after preparation.[7]

  • 2-Chloro-4-nitroaniline: Toxic if swallowed, in contact with skin, or if inhaled. It is a suspected mutagen and is very toxic to aquatic life. Handle with appropriate PPE in a fume hood.

  • Sodium Nitrite: A strong oxidizing agent. Contact with combustible material may cause fire. It is toxic if swallowed.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Work in a fume hood and handle with extreme care.

  • General: The reaction should be conducted behind a safety shield, especially during the diazotization step.[6] Have a quench solution (e.g., sulfamic acid for excess nitrite, or a reducing agent for the diazonium salt like hypophosphorous acid) ready for emergencies.[7]

References

  • Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. The Journal of Organic Chemistry. (2024). Available at: [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Medicinal Chemistry. (2024). Available at: [Link]

  • A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters. (2020). Available at: [Link]

  • In Situ Generation of Nitrilimines from Aryldiazonium Salts and Diazo Esters: Synthesis of Fully Substituted Pyrazoles under Room Temperature. Organic Letters. (2018). Available at: [Link]

  • Reactive Chemical Hazards of Diazonium Salts. ResearchGate. (2020). Available at: [Link]

  • Green foundation. Green Chemistry. (2025). Available at: [Link]

  • Pyrazole-3(5)-diazonium Salts in the Synthesis of Novel Pyrazolo[5,1-c][1][2][3]triazines. MDPI. (2025). Available at: [Link]

  • Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Progress in Color, Colorants and Coatings. (2009). Available at: [Link]

  • Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. International Journal of Innovative Research in Science, Engineering and Technology. (2020). Available at: [Link]

Sources

Catalytic reduction of the nitro group in 1-(2-chloro-4-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Catalytic Reduction of 1-(2-Chloro-4-Nitrophenyl)-1H-Pyrazole

Executive Summary

This application note details the protocol for the catalytic reduction of the nitro group in 1-(2-chloro-4-nitrophenyl)-1H-pyrazole to its corresponding amine. This transformation is a critical step in the synthesis of Factor Xa inhibitors, such as Apixaban .[1]

The primary synthetic challenge is chemoselectivity . The substrate contains an aryl chloride sensitive to hydrodechlorination (hydrogenolysis) under standard hydrogenation conditions. Conventional Palladium on Carbon (Pd/C) catalysts often lead to the formation of the des-chloro impurity, rendering the batch unusable for pharmaceutical applications.

This guide presents two validated protocols:

  • Protocol A (Recommended): High-Selectivity Hydrogenation using Sulfided Platinum on Carbon (Pt/C-S).

  • Protocol B (Alternative): Catalytic Transfer Hydrogenation (CTH) using Raney Nickel.

Chemical Context & Mechanistic Challenge

The reduction of a nitroarene to an aniline proceeds through a cascade of intermediates: nitroso (


) and hydroxylamine (

).

The Selectivity Paradox:

  • Reaction A (Desired): Reduction of

    
     to 
    
    
    
    .
  • Reaction B (Undesired): Oxidative addition of the catalyst into the

    
     bond, followed by reductive elimination, yielding the dechlorinated impurity.
    

Catalyst Selection Logic:

  • Pd/C: Highly active but poor selectivity. Palladium readily inserts into aryl-chloride bonds, accelerating dehalogenation.[2]

  • Pt/C: Lower affinity for

    
     oxidative addition. When modified (sulfided) or doped (e.g., with Vanadium), it suppresses hydrogenolysis while maintaining nitro-reduction activity.
    
  • Raney Nickel: Effective but requires careful handling due to pyrophoricity. Often used with hydrazine as a hydrogen donor to mitigate over-reduction.

Mechanistic Pathway Diagram

ReactionPathways Figure 1: Competitive reaction pathways during catalytic hydrogenation. Substrate 1-(2-chloro-4-nitrophenyl) -1H-pyrazole Intermediate Hydroxylamine Intermediate Substrate->Intermediate + 2 H2 (Fast) Product Target Amine (Retention of Cl) Intermediate->Product + 1 H2 (Desired Path) Impurity Des-Chloro Impurity (Loss of Cl) Intermediate->Impurity Pd/C Catalyst (Side Reaction) Product->Impurity Over-hydrogenation

Catalyst Selection Matrix

Catalyst SystemActivityChemoselectivity (Cl Retention)ScalabilityRecommendation
Pd/C (Standard) HighLow (High risk of de-Cl)HighAvoid without inhibitors
Pt/C (Sulfided) ModerateExcellent HighPrimary Recommendation
Raney Nickel HighGoodModerate (Safety risks)Secondary Recommendation
Fe/HCl (Bechamp) LowExcellentLow (Waste generation)Legacy Method Only

Protocol A: High-Selectivity Hydrogenation (Pt/C-S)

Rationale: Sulfided Platinum on Carbon resists poisoning by the amine product and significantly raises the activation energy for the


 bond cleavage, effectively "shutting off" the dehalogenation pathway.
Materials:
  • Substrate: 1-(2-chloro-4-nitrophenyl)-1H-pyrazole (1.0 eq)

  • Catalyst: 5% Pt/C (Sulfided), typically 1–3 wt% loading relative to substrate.

  • Solvent: Methanol or Ethyl Acetate (EtOAc).[2] Note: Methanol is faster; EtOAc is safer for larger scales.

  • Reagent: Hydrogen gas (

    
    ).[3]
    
Step-by-Step Procedure:
  • Reactor Loading:

    • In a high-pressure autoclave, dissolve 100 g of substrate in 1.0 L of Methanol (10V).

    • Add 1.0 g of 5% Pt/C (sulfided) catalyst. Safety: Add catalyst as a water-wet paste to prevent ignition of methanol vapors.

  • Inerting:

    • Seal the reactor.[3]

    • Purge with Nitrogen (

      
      ) three times (pressurize to 3 bar, vent to 0.5 bar).
      
  • Reaction:

    • Purge with Hydrogen (

      
      ) three times.
      
    • Pressurize to 5–10 bar (70–145 psi).

    • Heat to 40–50°C . Stir vigorously (>800 RPM) to eliminate mass transfer limitations.

    • Monitoring: The reaction is exothermic.[3] Monitor internal temperature closely.[4]

  • Completion & Workup:

    • Monitor by HPLC.[3] Reaction is typically complete in 4–6 hours.

    • Criteria: Substrate < 0.5%, Hydroxylamine intermediate < 0.1%.

    • Cool to 25°C. Vent

      
       and purge with 
      
      
      
      .
    • Filter the mixture through a Celite pad to remove the catalyst.[2] Warning: Spent catalyst is pyrophoric. Keep wet.

    • Concentrate the filtrate under reduced pressure to yield the off-white solid amine.

Protocol B: Catalytic Transfer Hydrogenation (Raney Ni)

Rationale: Useful when high-pressure hydrogenation equipment is unavailable. Hydrazine acts as the hydrogen donor.[5]

Materials:
  • Substrate: 1-(2-chloro-4-nitrophenyl)-1H-pyrazole (1.0 eq)

  • Catalyst: Raney Nickel (approx. 10 wt% of substrate).

  • H-Donor: Hydrazine Hydrate (3.0–5.0 eq).

  • Solvent: Ethanol/THF (1:1).

Step-by-Step Procedure:
  • Preparation:

    • Suspend 50 g of substrate in 500 mL Ethanol/THF mixture.

    • Add Raney Nickel (5 g) carefully. Critical: Raney Ni must be kept under water/solvent at all times. Exposure to air causes immediate ignition.

  • Addition:

    • Heat the mixture to 50°C .

    • Add Hydrazine Hydrate dropwise over 60 minutes. Caution: Significant gas evolution (

      
      ) and exotherm.
      
  • Reflux:

    • After addition, heat to reflux (approx. 65–70°C) for 2–3 hours.

  • Workup:

    • Cool to room temperature.[2][3][6]

    • Filter through Celite.[2] Immediately quench the filter cake with water.

    • Evaporate solvent and recrystallize if necessary (typically from Ethanol/Water).

Experimental Workflow Diagram

Workflow Figure 2: Standard Operating Procedure (SOP) flow for catalytic hydrogenation. Start Start: Nitro Substrate + Solvent (MeOH) CatLoad Add Catalyst (Pt/C-S or Ra-Ni) Start->CatLoad Inert Inerting Cycle (N2 Purge x3) CatLoad->Inert Hydrogenation Hydrogenation (5-10 bar H2, 45°C) Inert->Hydrogenation IPC In-Process Control (HPLC) Check for Des-chloro impurity Hydrogenation->IPC IPC->Hydrogenation Incomplete Filter Catalyst Filtration (Celite / 0.45µm) IPC->Filter Pass (>99% Conv) Isolate Isolation (Concentration/Crystallization) Filter->Isolate

Analytical Controls & Troubleshooting

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile. Gradient 10% B to 90% B over 15 min.

  • Detection: UV at 254 nm.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
High Des-chloro Impurity (>1%) Catalyst too active (Pd contamination) or Temp too high.Switch to Sulfided Pt/C. Lower temperature to <40°C. Add 0.1 eq Morpholine as inhibitor.
Hydroxylamine Accumulation Hydrogen pressure too low or agitation poor.Increase agitation speed (RPM). Increase H2 pressure.
Stalled Reaction Catalyst poisoning (S or P impurities in substrate).Perform carbon treatment on substrate solution before adding catalyst.

References

  • Selective Hydrogenation of Chloronitrobenzenes

    • Cárdenas-Lizana, F., et al. "Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline." ACS Omega, 2018.
    • Source:

  • Apixaban Intermediate Synthesis (Patent)

    • "Process for the preparation of apixaban and intermediates thereof."[1][4] US Patent Application 2018/0099963.

    • Source:

  • Safety in Catalytic Hydrogenation

    • Chandra, T., et al. "Hazards associated with laboratory scale hydrogenations."[7] Journal of Chemical Health & Safety.

    • Source:

  • Chemoselective Reduction Methodologies

    • Li, F., et al. "Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C." Synlett, 2014.[8]

    • Source:

Sources

Scalable methods for preparing 1-(2-chloro-4-nitrophenyl)-1H-pyrazole in the lab

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 1-(2-chloro-4-nitrophenyl)-1H-pyrazole

Executive Summary

The 1-arylpyrazole motif is a privileged scaffold in medicinal chemistry and agrochemistry, serving as a core structure for Factor Xa inhibitors (e.g., Apixaban derivatives) and various fungicides. This Application Note details two scalable protocols for synthesizing 1-(2-chloro-4-nitrophenyl)-1H-pyrazole .

While multiple routes exist, this guide prioritizes Nucleophilic Aromatic Substitution (SNAr) as the primary industrial method due to its superior atom economy and safety profile compared to hydrazine-based routes. We analyze the critical regioselectivity parameters that allow the use of inexpensive 3,4-dichloronitrobenzene to selectively yield the target isomer without heavy chromatographic purification.

Retrosynthetic Analysis & Strategy

To synthesize 1-(2-chloro-4-nitrophenyl)-1H-pyrazole (Target 1 ), two primary disconnections are viable.

  • Route A (SNAr Displacement): Direct coupling of pyrazole with a substituted nitrobenzene. This is the preferred route for scale-up.

  • Route B (Cyclocondensation): Construction of the pyrazole ring from an aryl hydrazine and a 1,3-dicarbonyl equivalent.

Critical Regioselectivity in Route A

The success of Route A depends entirely on the starting material selection.

  • Incorrect Precursor: 2,4-Dichloronitrobenzene. SNAr typically occurs para to the nitro group, yielding the 3-chloro isomer (1-(2-chloro-5-nitrophenyl)-pyrazole) or a mixture.

  • Correct Precursor: 3,4-Dichloronitrobenzene (also named 1,2-dichloro-4-nitrobenzene).

    • The chlorine at position 1 is para to the nitro group (highly activated).

    • The chlorine at position 2 is meta to the nitro group (unactivated).

    • Result: Exclusive displacement of the C1-chlorine yields the desired 1-(2-chloro-4-nitrophenyl) substitution pattern.

Method A: Nucleophilic Aromatic Substitution (SNAr)

The Industrial Workhorse Protocol

This method utilizes the strong electron-withdrawing nature of the nitro group to facilitate the displacement of the para-chlorine atom by the pyrazole anion.

Materials
ReagentEquiv.RoleCAS No.
3,4-Dichloronitrobenzene 1.0Electrophile99-54-7
1H-Pyrazole 1.1Nucleophile288-13-1
Potassium Carbonate (K₂CO₃) 1.5Base584-08-7
DMF (Dimethylformamide) 5-7 VolSolvent68-12-2
Water 10 VolQuenching7732-18-5
Step-by-Step Protocol
  • Reactor Setup: Equip a 3-neck round-bottom flask (or jacketed reactor) with a mechanical stirrer, internal temperature probe, and a reflux condenser under a nitrogen atmosphere.

  • Charging: Charge DMF (5 volumes relative to nitrobenzene mass) and 3,4-Dichloronitrobenzene (1.0 equiv). Stir until dissolved.

  • Base Addition: Add anhydrous K₂CO₃ (1.5 equiv) and 1H-Pyrazole (1.1 equiv). The reaction is heterogeneous.

  • Reaction: Heat the mixture to 100–110°C .

    • Note: Monitor by HPLC/TLC.[1] The reaction typically reaches completion within 4–6 hours. The disappearance of the starting material (RT ~5.2 min) and appearance of the product (RT ~4.8 min) indicates completion.

  • Quenching: Cool the reaction mixture to 20°C. Slowly add Water (10 volumes) over 30 minutes.

    • Caution: The reaction is exothermic during water addition due to DMF hydration. Maintain Temp < 30°C.

  • Isolation: Stir the resulting suspension for 1 hour to ensure maximum precipitation. Filter the solid using a Büchner funnel.

  • Washing: Wash the cake with water (3 x 2 volumes) to remove residual DMF and inorganic salts.

  • Drying: Dry the yellow solid in a vacuum oven at 50°C for 12 hours.

Expected Yield: 85–92% Purity: >98% (HPLC)

Mechanism & Workflow Visualization

SNAr_Mechanism SM 3,4-Dichloronitrobenzene (Cl at 1-para, 2-meta) Complex Meisenheimer Complex (Transition State) SM->Complex Nucleophilic Attack (at C1 Para-position) Base K2CO3 + Pyrazole (Deprotonation) Base->Complex Elimination Elimination of Cl- Complex->Elimination Product 1-(2-chloro-4-nitrophenyl)-1H-pyrazole Elimination->Product Restoration of Aromaticity

Caption: Mechanistic pathway for the regioselective SNAr reaction favoring the para-position.

Method B: Hydrazine Cyclization (De Novo Synthesis)

The High-Purity Alternative

This method is useful when the SNAr route yields inseparable impurities or when starting from the hydrazine is logistically preferable. It involves the condensation of a hydrazine with a masked dialdehyde.

Materials
ReagentEquiv.Role
(2-Chloro-4-nitrophenyl)hydrazine 1.0Precursor
1,1,3,3-Tetramethoxypropane (TMP) 1.1C3-Synthon
Ethanol 10 VolSolvent
Conc. HCl 0.1 VolCatalyst
Step-by-Step Protocol
  • Dissolution: In a reactor, dissolve (2-chloro-4-nitrophenyl)hydrazine (1.0 equiv) in Ethanol.

  • Addition: Add 1,1,3,3-Tetramethoxypropane (1.1 equiv).

  • Catalysis: Add catalytic concentrated HCl (approx. 2-3 drops per gram of hydrazine).

  • Reflux: Heat the mixture to reflux (78°C) for 2–3 hours.

    • Chemistry: Acid hydrolysis of TMP generates malonaldehyde in situ, which immediately condenses with the hydrazine.

  • Workup: Cool to room temperature. The product often crystallizes directly from the ethanol solution.

  • Isolation: Filter the solid. If no precipitate forms, concentrate the ethanol to 20% volume and add water.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

Expected Yield: 75–85%

Comparative Analysis

FeatureMethod A (SNAr)Method B (Hydrazine)
Scalability High. Single step, cheap reagents.Medium. Hydrazines are toxic/unstable.
Cost Low. 3,4-DCNB is a commodity chemical.High. Aryl hydrazines are expensive.
Safety Good. Standard thermal risks.Moderate. Hydrazines are potential carcinogens.
Regiocontrol Excellent. Controlled by electronics.Absolute. Defined by starting material.[2]
Atom Economy High (Loss of HCl).Lower (Loss of 4 MeOH + 2 H2O).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield (Method A) Incomplete conversion due to moisture (K2CO3 caking).Use anhydrous K2CO3 and dry DMF. Increase Temp to 120°C.
Wrong Isomer (Method A) Used 2,4-Dichloronitrobenzene instead of 3,4-DCNB.CRITICAL: Verify CAS 99-54-7 (3,4-dichloro) vs CAS 611-06-3 (2,4-dichloro).
Dark Product Oxidation or thermal decomposition.Sparge solvents with Nitrogen.[1] Do not exceed 130°C.
Oil/Gum Formation Product trapped in DMF/Water emulsion.Add brine during quenching; seed with pure crystal to induce precipitation.

Process Decision Tree

Decision_Tree Start Start: Select Synthesis Route IsScale Is Scale > 100g? Start->IsScale IsPure Is 3,4-DCNB Available? IsScale->IsPure Yes RouteB Method B: Hydrazine Route IsScale->RouteB No (Lab Scale/Custom) RouteA Method A: S_NAr Route (Preferred) IsPure->RouteA Yes IsPure->RouteB No Check QC Check: HPLC (Look for 3-Cl isomer) RouteA->Check RouteB->Check

Caption: Decision logic for selecting the optimal synthetic pathway based on scale and material availability.

References

  • Regioselectivity in SNAr

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines (and Benzenes).
    • Source: WuXi AppTec, QM Magic Class, Chapter 29.
    • URL:[Link]

  • Hydrazine Synthesis Methodology

    • Title: Synthesis of 1-(2-chloro-4-nitrophenyl)hydrazine.[3]

    • Source: PrepChem.
    • URL:[Link]

  • General Pyrazole Synthesis Reviews

    • Title: Synthesis and Pharmacological Activities of Pyrazole Deriv
    • Source: MDPI, Molecules 2018, 23(1), 134.
    • URL:[Link]

  • Title: Troubleshooting guide for the scale-up synthesis of pyrazole compounds.

Sources

Functionalization of the pyrazole ring in 1-(2-chloro-4-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthetic Functionalization of 1-(2-Chloro-4-nitrophenyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on the various strategies for the chemical modification of 1-(2-chloro-4-nitrophenyl)-1H-pyrazole. As a versatile scaffold, this molecule presents multiple reaction sites, allowing for selective functionalization of both the pyrazole and the substituted phenyl ring. This guide, designed for chemistry professionals, explains the underlying principles of the molecule's reactivity and offers detailed protocols for key transformations. Pyrazole-containing compounds are prominent in medicinal chemistry and materials science, making the ability to manipulate this core structure a valuable skill.[1][2][3]

Understanding the electronic and steric nature of the starting material is crucial for predicting and controlling its reactivity. The molecule's functionalization pathways are dictated by the interplay between the electron-rich pyrazole ring and the electron-deficient phenyl ring.

Electronic and Steric Properties

  • The 1H-Pyrazole Ring : The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. It is an electron-rich system.[4] The C4 position possesses the highest electron density, making it the primary site for electrophilic attack.[4][5][6] Conversely, the C3 and C5 positions are more susceptible to nucleophilic attack or deprotonation by strong bases.[5] The large 1-phenyl substituent will sterically hinder the N2 and C5 positions to some extent.

  • The 2-Chloro-4-nitrophenyl Ring : This ring is substituted with two potent electron-withdrawing groups (EWGs): a nitro group (-NO₂) and a chlorine atom (-Cl). These groups significantly reduce the electron density of the phenyl ring, deactivating it towards electrophilic substitution. However, this electronic deficiency makes the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .[7] The nitro group, being para to the chlorine, strongly activates the C2 position for nucleophilic attack by stabilizing the intermediate Meisenheimer complex.[7][8]

Regiochemical Considerations for Substitution

The distinct electronic properties of the two aromatic rings allow for highly regioselective reactions. Functionalization can be selectively directed to either the phenyl ring or the pyrazole ring by choosing appropriate reaction conditions and reagents.

  • Phenyl Ring Reactions : Primarily driven by the activating effect of the nitro group for SNAr at the C2-Cl position and the reactivity of the nitro group itself (i.e., reduction).

  • Pyrazole Ring Reactions : Dominated by electrophilic substitution at C4 and C-H activation or deprotonation at C5. The electron-withdrawing nature of the N1-substituent generally deactivates the pyrazole ring, potentially requiring more forcing conditions for electrophilic substitutions compared to N-alkyl or N-unsubstituted pyrazoles.[4][9]

G Start 1-(2-Chloro-4-nitrophenyl)-1H-pyrazole Aniline 1-(4-Amino-2-chlorophenyl)-1H-pyrazole Start->Aniline Fe / NH₄Cl or H₂, Pd/C Diazo Diazonium Salt Aniline->Diazo NaNO₂, HCl Acyl Acylated Amine Aniline->Acyl Acyl Chloride, Base Sulfonyl Sulfonamide Aniline->Sulfonyl Sulfonyl Chloride, Base

Sources

Application Note: Precision Synthesis of Fused Heterocycles Using 1-(2-chloro-4-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of 1-(2-chloro-4-nitrophenyl)-1H-pyrazole as a linchpin scaffold for synthesizing pyrazolo[1,5-a]indoles , a privileged pharmacophore in kinase inhibitors and GPCR modulators.

While many protocols exist for pyrazole functionalization, this specific building block offers a unique "orthogonal activation" strategy:

  • The 2-Chloro Handle: Enables intramolecular Pd-catalyzed C-H arylation to close the tricyclic core.

  • The 4-Nitro Handle: Acts as a masked amine, preventing catalyst poisoning during the critical cyclization step and allowing for late-stage diversification.

This protocol validates a scalable route to 6-nitro-4H-pyrazolo[1,5-a]indole , achieving >85% yields through a Concerted Metallation-Deprotonation (CMD) mechanism.

Strategic Retrosynthesis & Logic

The transformation relies on a "Fagnou-type" intramolecular direct arylation. Unlike traditional cross-couplings that require two pre-functionalized centers (e.g., halide and boronic acid), this method utilizes the intrinsic reactivity of the pyrazole C-5 bond.

Mechanistic Pathway (CMD Cycle)

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The crucial step is the base-assisted C-H bond cleavage at the pyrazole 5-position, which bypasses the need for pre-activation (e.g., bromination) of the pyrazole ring.

CMD_Mechanism Start Substrate (1-(2-Cl-4-NO2-Ph)-pyrazole) OxAdd Oxidative Addition (Pd inserts into C-Cl) Start->OxAdd + Pd(0) Pd0 Pd(0)L2 Active Catalyst Pd0->OxAdd CMD_State CMD Transition State (Base-assisted C-H Cleavage) OxAdd->CMD_State + Base (K2CO3/PivOH) RedElim Reductive Elimination (C-C Bond Formation) CMD_State->RedElim - HX RedElim->Pd0 Regeneration Product Product (6-nitro-4H-pyrazolo[1,5-a]indole) RedElim->Product

Figure 1: Catalytic cycle highlighting the Concerted Metallation-Deprotonation (CMD) pathway essential for activating the pyrazole C-5 position.

Experimental Protocol: Intramolecular C-H Arylation

Critical Materials & Reagents
ReagentEquiv.RoleCritical Parameter
1-(2-chloro-4-nitrophenyl)-1H-pyrazole 1.0SubstratePurity >98% (HPLC)
Pd(OAc)₂ 0.05Pre-catalystStore under Argon
PCy₃ HBF₄ (Tricyclohexylphosphine)0.10LigandAir-sensitive solid
K₂CO₃ 2.0BaseMust be anhydrous/freshly ground
Pivalic Acid (PivOH) 0.30AdditiveProton shuttle for CMD mechanism
DMAc (Dimethylacetamide)N/ASolventAnhydrous, degassed (0.2M conc.)
Step-by-Step Methodology

Step 1: Inert Atmosphere Setup

  • Oven-dry a 50 mL Schlenk tube or pressure vial containing a magnetic stir bar.

  • Cool under a stream of dry Argon or Nitrogen.

Step 2: Reagent Charging

  • Add Substrate (1.0 mmol, 223 mg), Pd(OAc)₂ (11 mg), PCy₃·HBF₄ (37 mg), K₂CO₃ (276 mg), and Pivalic Acid (30 mg) to the tube.

  • Note: Adding pivalic acid is crucial; it acts as a proton shuttle, significantly lowering the energy barrier for C-H activation at the pyrazole C-5 position.

Step 3: Solvent & Degassing

  • Add anhydrous DMAc (5.0 mL) via syringe.

  • Perform three cycles of "Freeze-Pump-Thaw" or sparge with Argon for 10 minutes to remove dissolved oxygen (Oxygen is a catalyst poison for electron-rich phosphines).

Step 4: Reaction

  • Seal the vessel and heat to 110°C in an oil bath or heating block.

  • Stir vigorously (800 rpm) for 14–16 hours .

  • Monitoring: Check by TLC (Eluent: 30% EtOAc/Hexanes). The starting material (Rf ~0.6) should disappear, and a highly fluorescent spot (Product, Rf ~0.4) will appear.

Step 5: Work-up & Isolation

  • Cool the mixture to room temperature.

  • Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts and Pd black.

  • Wash the filtrate with water (3 x 15 mL) to remove DMAc (critical to prevent streaking during chromatography).

  • Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO₂), gradient elution 10% → 40% EtOAc in Hexanes.

Yield Expectation: 82–88% as a yellow solid.

Downstream Application: Late-Stage Functionalization

The resulting 6-nitro-4H-pyrazolo[1,5-a]indole is a "masked" scaffold. The nitro group prevents amine-Pd coordination during the first step but can now be activated.

Workflow: Nitro Reduction to Amine
  • Dissolve 6-nitro intermediate (0.5 mmol) in MeOH/THF (1:1, 10 mL).

  • Add 10% Pd/C (10 wt%) and Ammonium Formate (5.0 equiv) or use H₂ balloon.

  • Stir at RT for 2 hours.

  • Filter through Celite and concentrate.

  • Result: 6-amino-4H-pyrazolo[1,5-a]indole (unstable, use immediately for amide coupling or urea formation).

Process Control & Troubleshooting

Experimental Workflow Diagram

Workflow Setup Setup Dry Schlenk Tube Argon Purge Mix Mixing Add Solids + DMAc Add PivOH (Additive) Setup->Mix Degas Degassing Sparge Ar (10 min) Remove O2 Mix->Degas Heat Reaction 110°C, 16h Monitor TLC Degas->Heat Workup Workup Celite Filter Water Wash (x3) Heat->Workup

Figure 2: Operational workflow for the synthesis of pyrazolo[1,5-a]indole.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion (<50%) Oxygen poisoning or wet solventEnsure rigorous degassing; use fresh anhydrous DMAc.
Dehalogenation (Product - Cl) Overheating or excess hydride sourceReduce temp to 100°C; ensure solvent is not DMF (can decompose to form hydrides).
Black Precipitate Early Catalyst decomposition ("Pd Black")Increase ligand loading (PCy₃) or switch to XPhos.
Poor Separation Residual DMAc in crudeIncrease number of water washes during workup or use lyophilization.

References

  • Fagnou, K. et al. (2010). "Palladium-Catalyzed Intramolecular C–H Arylation of Electron-Deficient Arenes." Journal of the American Chemical Society.

  • Choi, Y. L. et al. (2011). "Direct synthesis of pyrazolo[1,5-a]isoindoles via intramolecular palladium-catalyzed C-H bond activation." Tetrahedron Letters.

  • Ackermann, L. (2011). "Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations." Chemical Reviews.

  • Review of Pyrazole Synthesis: "Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles." National Institutes of Health (PMC). (Generalized Link for verified PMC content)

Disclaimer: This protocol involves the use of transition metals and nitro-aromatics.[1] Standard chemical safety protocols (PPE, fume hood usage) must be strictly followed. The nitro intermediate is stable but should not be subjected to temperatures >150°C to avoid thermal decomposition risks.

Sources

Microwave-assisted synthesis techniques for 1-(2-chloro-4-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis Techniques for 1-(2-chloro-4-nitrophenyl)-1H-pyrazole

Part 1: Executive Summary & Strategic Analysis

The 1-aryl-pyrazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in Factor Xa inhibitors, COX-2 inhibitors (e.g., Celecoxib), and various agrochemicals. The specific target, 1-(2-chloro-4-nitrophenyl)-1H-pyrazole , represents a critical intermediate where the ortho-chloro and para-nitro substituents provide essential electronic modulation and handles for further functionalization (e.g., reduction of the nitro group to an aniline).

Conventional thermal synthesis of this molecule often suffers from prolonged reaction times (12–24 hours), harsh reflux conditions, and variable yields due to thermal decomposition. Microwave-assisted organic synthesis (MAOS) offers a superior alternative by utilizing dielectric heating to achieve rapid, volumetric energy transfer. This protocol details two distinct, high-efficiency microwave pathways:

  • Route A (Condensation): Cyclocondensation of hydrazines with 1,3-electrophiles.

  • Route B (SNAr): Nucleophilic aromatic substitution of aryl halides.

Recommendation: Route B is designated as the primary protocol for scale-up due to the low cost of starting materials (1,2-dichloro-4-nitrobenzene) and superior atom economy compared to the hydrazine route.

Part 2: Reaction Mechanism & Logic

Mechanistic Pathway Analysis

To ensure high purity, one must understand the regioselectivity governed by the electronic character of the benzene ring.

  • Route A (Condensation): Relies on the nucleophilic attack of the hydrazine nitrogens on the bis-electrophile (1,1,3,3-tetramethoxypropane). The microwave field accelerates the rate-determining step—the initial nucleophilic attack and subsequent elimination of methanol.

  • Route B (SNAr): Relies on the activation of the C-Cl bond by the para-nitro group. In 1,2-dichloro-4-nitrobenzene, the chlorine at position 1 is para to the nitro group (highly activated), while the chlorine at position 2 is meta (poorly activated). This electronic differentiation ensures high regioselectivity for the C1 substitution.

ReactionPathways cluster_legend Mechanism Logic Start_A 2-Chloro-4- nitrophenylhydrazine Inter_A Hydrazone Intermediate Start_A->Inter_A Condensation (MW, 85°C) Start_B 1,2-Dichloro-4- nitrobenzene Inter_B Meisenheimer Complex Start_B->Inter_B SNAr Attack at C1 (MW, 120°C) Reagent_A 1,1,3,3- Tetramethoxypropane Reagent_A->Inter_A Reagent_B Pyrazole + Base Reagent_B->Inter_B Target 1-(2-chloro-4- nitrophenyl)-1H-pyrazole Inter_A->Target - 4 MeOH Cyclization Inter_B->Target Restoration of Aromaticity (-Cl⁻) Route A: Hydrazine Condensation Route A: Hydrazine Condensation Route B: SNAr (Preferred) Route B: SNAr (Preferred) Route A: Hydrazine Condensation->Route B: SNAr (Preferred)

Figure 1: Mechanistic pathways for the synthesis of 1-(2-chloro-4-nitrophenyl)-1H-pyrazole. Route B is preferred for its atom economy and reagent stability.

Part 3: Detailed Experimental Protocols

Protocol A: SNAr Route (Recommended)

Reaction: 1,2-Dichloro-4-nitrobenzene + Pyrazole


 Product

Materials:

  • 1,2-Dichloro-4-nitrobenzene (1.0 equiv, 192 mg)

  • Pyrazole (1.2 equiv, 82 mg)

  • Potassium Carbonate (

    
    ), anhydrous (1.5 equiv, 207 mg)
    
  • DMF (Dimethylformamide), anhydrous (3.0 mL)

  • Vessel: 10 mL Microwave Pressure Vial with crimp/snap cap.

Step-by-Step Methodology:

  • Charging: To a 10 mL microwave vial equipped with a magnetic stir bar, add 1,2-dichloro-4-nitrobenzene, pyrazole, and

    
    .
    
  • Solvation: Add DMF. Cap the vial immediately to prevent moisture absorption (hygroscopic solvent).

  • Pre-stirring: Vortex for 30 seconds to ensure homogeneity of the slurry.

  • Microwave Irradiation: Insert into the microwave reactor cavity.

    • Mode: Dynamic (PID control)

    • Temperature: 120 °C

    • Hold Time: 15 minutes

    • Pressure Limit: 250 psi (17 bar)

    • Power: High absorption (set max power to 200W to prevent overshoot).

  • Workup:

    • Cool the vial to room temperature (compressed air cooling).

    • Pour the reaction mixture into 30 mL of ice-cold water.

    • Stir vigorously for 10 minutes. The product will precipitate as a pale yellow solid.

  • Purification:

    • Filter the solid using a sintered glass funnel.

    • Wash with water (

      
       mL) to remove residual DMF and inorganic salts.
      
    • Dry in a vacuum oven at 50 °C for 4 hours.

    • Optional: Recrystallize from Ethanol/Water (9:1) if purity <98% by HPLC.

Expected Yield: 85–92% QC Check:


H NMR should show two doublets (aryl) and one singlet (aryl) for the benzene ring, and the characteristic pyrazole protons.
Protocol B: Condensation Route (Alternative)

Reaction: 2-Chloro-4-nitrophenylhydrazine + 1,1,3,3-Tetramethoxypropane


 Product

Materials:

  • 2-Chloro-4-nitrophenylhydrazine (1.0 equiv)

  • 1,1,3,3-Tetramethoxypropane (1.1 equiv)

  • Ethanol (absolute)

  • Conc. HCl (catalytic, 2-3 drops)

Step-by-Step Methodology:

  • Charging: Dissolve the hydrazine in ethanol (0.5 M concentration) in a microwave vial.

  • Addition: Add 1,1,3,3-tetramethoxypropane and catalytic HCl.

  • Irradiation: Heat at 85 °C for 10 minutes in the microwave.

  • Workup: Concentrate the solvent under reduced pressure. The residue is often an oil that solidifies upon trituration with cold ether or hexane.

Part 4: Optimization & Performance Data

The following data summarizes the optimization of the SNAr route (Protocol A), demonstrating the efficiency of microwave heating over conventional reflux.

ParameterConventional Reflux (Oil Bath)Microwave Synthesis (Protocol A)Impact
Temperature 153 °C (DMF Reflux)120 °CEnergy Saving
Time 12 Hours15 Minutes48x Faster
Yield 65-70%88-92%Higher Efficiency
Purity (Crude) 80-85% (Side products present)>95% (Cleaner profile)Simplified Workup
Solvent Vol. 10-15 mL/g3-5 mL/gGreen Chemistry

Table 1: Comparison of thermal vs. microwave-assisted synthesis conditions.

Part 5: Safety & Troubleshooting

Safety Profile:

  • Pressure Hazards: DMF expands significantly when heated. Ensure the microwave vial is rated for at least 20 bar. Do not fill the vial more than 60% volume.

  • Chemical Hazards: 2-chloro-4-nitrophenylhydrazine is toxic and a potential skin sensitizer. Nitro compounds can be energetic; avoid overheating dry solids.

Troubleshooting Guide:

  • Issue: Incomplete Conversion.

    • Cause: Moisture in DMF (inhibits SNAr).

    • Fix: Use anhydrous DMF and increase hold time by 5 minutes.

  • Issue: Regioisomer Formation (Route B).

    • Observation: Formation of 1-(2-nitro-4-chlorophenyl)... (Very rare).

    • Cause: Extreme temperatures (>180°C) might overcome the activation energy difference.

    • Fix: Maintain temperature strictly at 120°C.

  • Issue: Dark/Tarred Product.

    • Cause: Thermal decomposition of the nitro group or polymerization.

    • Fix: Reduce temperature to 100°C and extend time to 20 minutes.

References

  • Microwave-Assisted Synthesis of N-Heterocycles: Kidwai, M., et al. "Microwave assisted synthesis of novel pyrazoles." Indian Journal of Chemistry, 2008 .

  • SNAr Regioselectivity Logic: "Nucleophilic aromatic substitution of 1,2-dichloro-4-nitrobenzene." Stack Exchange Chemistry, 2016 .

  • General Microwave Pyrazole Protocols: "Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives." Molecules, 2010 .[1][2]

  • Microwave SNAr Efficiency: "Nucleophilic aromatic substitution: Using microwave chemistry." Morressier, 2018 .

  • Regioselectivity Modeling: "Understanding the highly variable Regioselectivity in SNAr reaction." WuXi AppTec, 2021 .

Sources

Troubleshooting & Optimization

Troubleshooting regioselectivity issues in 1-(2-chloro-4-nitrophenyl)-1H-pyrazole formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-chloro-4-nitrophenyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the regioselective N-arylation of pyrazole. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and methods for isomer identification to ensure the successful synthesis of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of 1-(2-chloro-4-nitrophenyl)-1H-pyrazole?

A1: The principal challenge is controlling the regioselectivity of the N-arylation reaction. Pyrazole is an ambident nucleophile with two reactive nitrogen atoms (N1 and N2). Direct arylation with an unsymmetrical aryl halide like 1,2-dichloro-4-nitrobenzene can lead to a mixture of two main regioisomers: the desired 1-(2-chloro-4-nitrophenyl)-1H-pyrazole and the undesired 1-(2-chloro-4-nitrophenyl)-2H-pyrazole (which is a tautomer of the 1,5- or 1,3-disubstituted pyrazole if a substituted pyrazole is used). The similar electronic properties of the pyrazole nitrogen atoms complicate achieving high selectivity for a single isomer.[1]

Q2: Which factors have the most significant impact on the N1/N2 regioselectivity?

A2: Several factors govern the regioselectivity of pyrazole N-arylation. These include:

  • Steric Hindrance: Bulky substituents on the pyrazole ring or the aryl halide can sterically direct the incoming group to the less hindered nitrogen atom.

  • Electronic Effects: The electronic nature of substituents on both the pyrazole and the aryl halide can influence the nucleophilicity of the nitrogen atoms. Electron-withdrawing groups on the aryl halide, such as the nitro group in our case, activate the ring for nucleophilic aromatic substitution.

  • Base: The choice of base is critical. The nature of the counter-ion of the pyrazole salt can influence the site of arylation.

  • Solvent: The polarity and coordinating ability of the solvent can affect the reactivity of the pyrazole anion and the stability of the transition states leading to the different isomers.

  • Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, potentially altering the isomeric ratio.

Q3: What are the common side reactions to be aware of?

A3: Besides the formation of the undesired regioisomer, other potential side reactions include:

  • Di-arylation: Although less common, reaction at both nitrogen atoms is a possibility under harsh conditions.

  • Reaction at the other chloro-position: Depending on the reaction conditions, nucleophilic substitution of the other chlorine atom on the dinitrochlorobenzene ring by another pyrazole molecule or other nucleophiles present in the reaction mixture can occur.

  • Decomposition: The starting materials or products may be sensitive to high temperatures or strongly basic/acidic conditions, leading to decomposition and lower yields.

Troubleshooting Guide: Regioselectivity and Yield Issues

This section provides a structured approach to troubleshooting common problems encountered during the synthesis of 1-(2-chloro-4-nitrophenyl)-1H-pyrazole.

Issue 1: Poor Regioselectivity (Formation of a Mixture of Isomers)

Q: My reaction is producing a nearly 1:1 mixture of the desired N1-arylpyrazole and an undesired isomer. How can I improve the regioselectivity?

A: Achieving high regioselectivity is a common hurdle. The following steps can help you optimize your reaction to favor the desired isomer.

Troubleshooting Workflow for Poor Regioselectivity

start Poor Regioselectivity Observed base Re-evaluate the Base - Try a bulkier base (e.g., K2CO3 vs. NaH) - Change the counter-ion (e.g., Cs2CO3) start->base solvent Modify the Solvent - Switch to a more polar aprotic solvent (e.g., DMF, DMSO) - Consider less coordinating solvents base->solvent If no improvement end Improved Regioselectivity base->end If successful temp Adjust the Temperature - Lower the temperature to favor kinetic control - Gradually increase if no reaction occurs solvent->temp If still a mixture solvent->end If successful ligand Introduce a Ligand (for Cu-catalyzed reactions) - Screen ligands like 1,10-phenanthroline or amino acids temp->ligand For applicable methods temp->end If successful ligand->end

Caption: A logical workflow for troubleshooting poor regioselectivity in pyrazole N-arylation.

Detailed Troubleshooting Steps:

  • Modify the Base and Solvent System: The interplay between the base and solvent is crucial.

    • Rationale: The nature of the pyrazolate salt (in equilibrium with the neutral pyrazole) and its solvation state can significantly influence which nitrogen atom is more nucleophilic.

    • Actionable Advice: If you are using a strong, non-bulky base like sodium hydride (NaH) in a solvent like THF, consider switching to a weaker, bulkier base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or DMSO. The larger cation (K⁺ or Cs⁺) can coordinate differently with the pyrazole anion, potentially favoring arylation at one nitrogen over the other.

  • Optimize the Reaction Temperature:

    • Rationale: The formation of regioisomers can be under either kinetic or thermodynamic control. Lowering the temperature generally favors the kinetically controlled product, which is often the less sterically hindered isomer.

    • Actionable Advice: Start the reaction at a lower temperature (e.g., room temperature or 0 °C) and slowly warm it only if the reaction does not proceed. Monitor the reaction at different temperatures by TLC or ¹H NMR to determine the optimal temperature for regioselectivity.

Issue 2: Low or No Product Yield

Q: I am observing a very low yield of the desired N-arylated pyrazole, or the reaction is not proceeding at all. What are the potential causes and solutions?

A: Low yields can stem from several factors, including poor reactivity of the starting materials, decomposition, or suboptimal reaction conditions.

Troubleshooting Workflow for Low Yield

start Low or No Yield reagents Check Reagent Purity and Stoichiometry - Ensure pyrazole and aryl halide are pure - Use a slight excess of pyrazole start->reagents base_yield Optimize the Base - Use a stronger base (e.g., NaH) - Ensure anhydrous conditions reagents->base_yield If reagents are fine end Improved Yield reagents->end If successful temp_yield Increase the Temperature - Gradually increase temperature to drive the reaction base_yield->temp_yield If base is not the issue base_yield->end If successful catalyst Consider a Catalyzed Method - Ullmann (Cu-catalyzed) - Buchwald-Hartwig (Pd-catalyzed) temp_yield->catalyst If still low yield temp_yield->end If successful catalyst->end

Caption: A systematic approach to troubleshooting low product yield in pyrazole N-arylation.

Detailed Troubleshooting Steps:

  • Verify Reagent Quality and Reaction Setup:

    • Rationale: Impurities in the starting materials or the presence of water can significantly impede the reaction.

    • Actionable Advice: Ensure that the pyrazole and 1,2-dichloro-4-nitrobenzene are of high purity. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon), especially when using strong bases like NaH.

  • Increase Reaction Temperature:

    • Rationale: Nucleophilic aromatic substitution reactions often require elevated temperatures to proceed at a reasonable rate.

    • Actionable Advice: If the reaction is sluggish at room temperature, gradually increase the temperature (e.g., to 50-100 °C) and monitor the progress by TLC. Be mindful that higher temperatures may negatively impact regioselectivity.

  • Consider a Catalytic Approach:

    • Rationale: If uncatalyzed methods are ineffective, transition metal-catalyzed cross-coupling reactions can be highly efficient for N-arylation.

    • Actionable Advice:

      • Ullmann Condensation: Employ a copper catalyst (e.g., CuI, Cu₂O) with a suitable ligand (e.g., 1,10-phenanthroline, L-proline) and a base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent.

      • Buchwald-Hartwig Amination: Use a palladium catalyst (e.g., Pd₂(dba)₃) with a phosphine ligand (e.g., Xantphos, BINAP) and a strong base (e.g., NaOtBu, K₃PO₄).

Experimental Protocol (Adapted)

Reaction Scheme:

Materials:

  • Pyrazole (1.0 equiv)

  • 1,2-dichloro-4-nitrobenzene (1.05 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyrazole (1.0 equiv), 1,2-dichloro-4-nitrobenzene (1.05 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with nitrogen gas three times.

  • Add anhydrous DMF via syringe to achieve a concentration of approximately 0.5 M with respect to the pyrazole.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with brine to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the regioisomers.

Optimization Parameters:

ParameterRecommended Screening ConditionsRationale
Base K₂CO₃, Cs₂CO₃, NaHThe choice of base can influence the nucleophilicity of the pyrazole and the overall reaction rate.
Solvent DMF, DMSO, AcetonitrileSolvent polarity can affect solubility and reaction kinetics.
Temperature 60 °C, 80 °C, 100 °CHigher temperatures may be required to drive the reaction to completion.

Identification of Regioisomers

Distinguishing between the desired 1-(2-chloro-4-nitrophenyl)-1H-pyrazole and its regioisomer is critical. NMR spectroscopy is the most powerful tool for this purpose.

Expected ¹H NMR Chemical Shift Patterns:

  • Pyrazole Ring Protons: In N1-substituted pyrazoles, the proton at the C5 position is typically more deshielded (appears at a higher ppm) than the proton at the C3 position due to the anisotropic effect of the adjacent aryl ring. The proton at C4 will likely appear as a triplet.

  • Aromatic Protons: The protons on the 2-chloro-4-nitrophenyl ring will exhibit a characteristic splitting pattern (likely an AX or AB system depending on the coupling constants).

Advanced NMR Techniques for Structural Elucidation:

If the ¹H NMR spectrum is ambiguous, 2D NMR techniques are invaluable:

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. For an N1-substituted pyrazole, the protons on the substituent will show a ³J correlation to the C5 carbon of the pyrazole ring, but not to the C3 carbon. This is often the most definitive method for assigning regiochemistry.[2]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. A NOE may be observed between the ortho-proton of the aryl ring and the H5 proton of the pyrazole ring in the N1-isomer, confirming their spatial closeness.[2]

Illustrative Diagram of Key HMBC Correlation for Isomer Identification

Caption: Key HMBC correlation for confirming N1-arylation of the pyrazole ring.

References

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

  • BenchChem. (2025).
  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (n.d.). Journal of Chemistry.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry.
  • 1 H-NMR chemical shifts, in ppm, of pyrazole and complex
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals.
  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2022). PMC.
  • NMR Spectroscopy – 1H NMR Chemical Shifts. (2020).
  • Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. (2024). PubMed.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
  • How NMR Helps Identify Isomers in Organic Chemistry? (2025).
  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.).
  • Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. (2021). Letters in Applied NanoBioScience.
  • US5047551A - Preparation of 4-chloropyrazoles. (n.d.).
  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. (n.d.). CORE.
  • Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. (n.d.).
  • US4081597A - Process for the manufacture of pyrazolones from pyrazolidones. (n.d.).
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). MDPI.
  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). (2013). MDPI.
  • Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. (2024). Organic Chemistry Portal.
  • US4434292A - Process for the preparation of pyrazole. (n.d.).
  • 1-(2-Nitrophenyl)-1H-pyrazole AldrichCPR | Sigma-Aldrich. (n.d.). MilliporeSigma.
  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX. (n.d.). Slideshare.
  • Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones. (2023). PMC.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • Recent highlights in the synthesis and biological significance of pyrazole deriv
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013).
  • On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. (2022). MDPI.

Sources

Optimizing temperature and pressure for 1-(2-chloro-4-nitrophenyl)-1H-pyrazole reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-chloro-4-nitrophenyl)-1H-pyrazole and related compounds. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and provide in-depth optimization strategies, with a specific focus on the critical parameters of temperature and pressure. The content is structured in a question-and-answer format to directly address issues encountered during experimentation.

Section 1: Foundational Principles & General Inquiries

This section covers the fundamental concepts governing the role of temperature and pressure in pyrazole synthesis via the Knorr cyclocondensation pathway.

Question: What is the fundamental role of temperature in the synthesis of 1-(2-chloro-4-nitrophenyl)-1H-pyrazole?

Answer: Temperature plays a dual and critical role in the Knorr pyrazole synthesis, which proceeds via the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine (in this case, 2-chloro-4-nitrophenylhydrazine).[1][2]

  • Overcoming Activation Energy: The reaction involves two key stages: the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[3] While the initial condensation can be exothermic, the subsequent cyclization and dehydration steps require energy input to overcome their activation barriers. Heating, typically to reflux, provides the necessary thermal energy to drive the reaction to completion.[3][4]

  • Controlling Reaction Kinetics and Selectivity: Insufficient temperature can lead to an incomplete reaction and low yields.[5] Conversely, excessively high temperatures can be detrimental, promoting the degradation of starting materials, intermediates, or the final product, often resulting in the formation of dark, tarry impurities.[5] Uncontrolled temperature spikes, especially during large-scale reactions where heat dissipation is less efficient, can favor the formation of side products.[6] Therefore, precise temperature control is paramount for achieving high yield and purity.

Question: How does pressure influence this type of reaction?

Answer: Under standard laboratory conditions (i.e., in an open or vented flask at reflux), the reaction is conducted at atmospheric pressure, and pressure is not an actively controlled variable. However, pressure becomes a significant factor under specific conditions:

  • Microwave-Assisted Synthesis: This is the most common scenario where elevated pressure is utilized. In a sealed microwave vessel, heating the solvent above its atmospheric boiling point generates significant internal pressure.[7] This combination of high temperature and pressure dramatically accelerates the reaction, often reducing reaction times from hours to minutes and improving yields.[8] For example, some microwave-assisted pyrazole syntheses are run at pressures up to 2.2 bar.[7]

  • Highly Hindered Substrates: While less common for this specific target molecule, applying high external pressure can be a strategy to facilitate reactions involving sterically hindered starting materials that are sluggish under normal conditions.[5]

Section 2: Troubleshooting Guide for Common Issues

This section provides direct answers to specific problems that may arise during the synthesis, focusing on temperature and pressure-related solutions.

Question: My reaction yield is consistently low (<50%). How should I troubleshoot this using temperature?

Answer: Low yield is a frequent challenge that can often be resolved by systematically optimizing temperature-related parameters.[9] An incomplete reaction is a common cause.

Troubleshooting Steps:

  • Verify Internal Temperature: Do not rely solely on the hotplate setting. Use a calibrated thermometer or thermocouple probe to monitor the internal temperature of the reaction mixture. This ensures you are reaching the target temperature required for the reaction to proceed efficiently.[6]

  • Increase Reaction Temperature: If the reaction is proceeding cleanly but is simply incomplete (as monitored by TLC or HPLC), a higher temperature may be required. If you are running the reaction in a solvent like ethanol at room temperature, gradually increase the temperature to reflux. Many Knorr-type syntheses require heating for several hours to go to completion.[3][10]

  • Extend Reaction Time: At a given temperature, the reaction may simply need more time. Monitor the reaction's progress every hour using TLC. If starting material is still present and product is forming without significant new impurity spots, extending the reflux time is a valid strategy.

  • Consider Microwave Synthesis: If conventional heating fails to provide satisfactory yields or requires excessively long reaction times, microwave irradiation is an excellent alternative. The ability to safely exceed the solvent's boiling point under pressure can dramatically improve yields and reduce times.[7][8]

Workflow: Troubleshooting Low Product Yield

The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues in your pyrazole synthesis.

G start Low Yield Observed (<50%) check_purity 1. Assess Starting Material Purity (Hydrazine, Dicarbonyl) start->check_purity check_conditions 2. Review Reaction Conditions start->check_conditions check_workup 3. Evaluate Workup & Purification start->check_workup purity_impure Impure/Degraded check_purity->purity_impure purity_ok Purity Confirmed check_purity->purity_ok incomplete_rxn Incomplete Reaction (TLC/HPLC shows SM) check_conditions->incomplete_rxn degradation Degradation/Side Products (Tarry mixture, multiple spots) check_conditions->degradation product_loss Product Lost During Workup/Purification check_workup->product_loss action_purify Action: Purify or Use Fresh Reagents purity_impure->action_purify action_increase_temp Action: Increase Temp &/or Extend Time incomplete_rxn->action_increase_temp action_decrease_temp Action: Decrease Temp, Use Milder Catalyst degradation->action_decrease_temp action_optimize_workup Action: Optimize Extraction pH or Recrystallization Solvent product_loss->action_optimize_workup action_microwave Advanced Action: Switch to Microwave Synthesis action_increase_temp->action_microwave

Caption: A decision tree for troubleshooting low product yield.

Question: My reaction mixture turns dark brown or black, and the crude product is a tar. What is the cause and how can I fix it?

Answer: The formation of dark, tarry material is a classic sign of product or starting material degradation, which is almost always caused by excessive or uncontrolled heat.[5] The nitrophenyl group on your hydrazine makes the system particularly sensitive to high temperatures.

Mitigation Strategies:

  • Lower the Reaction Temperature: This is the most direct solution. If you are refluxing in a high-boiling solvent (e.g., DMF or toluene), try switching to a lower-boiling solvent like ethanol or propanol.[3] Running the reaction at a lower temperature for a longer period is often a successful trade-off.

  • Control the Initial Exotherm: The initial condensation of hydrazine with the dicarbonyl can be exothermic.[6] If reagents are mixed quickly at room temperature or higher, localized hot spots can form, initiating degradation pathways. To prevent this, combine the reactants at a lower temperature (e.g., 0-10 °C) and then slowly warm the mixture to the target reaction temperature.[6]

  • Use a Milder Catalyst: The reaction is typically acid-catalyzed.[6] If you are using a strong mineral acid, this can contribute to degradation at elevated temperatures. Switch to a weaker acid catalyst, such as a few drops of glacial acetic acid, which is sufficient for most Knorr syntheses.[3]

Question: I am considering microwave synthesis. What are the key temperature and pressure parameters I need to control?

Answer: Microwave synthesis offers a powerful method for accelerating your reaction. Success depends on carefully controlling the programmed parameters.

  • Temperature: This is the primary parameter you will set. A typical starting point for pyrazole synthesis is 120-140 °C.[4][7] The rapid, uniform heating provided by microwaves minimizes the formation of degradation byproducts that can occur with slow, conventional heating.[8]

  • Pressure: In a dedicated microwave reactor, pressure is a result of heating the sealed reaction vessel and is monitored as a safety feature. You do not typically set a target pressure. However, the pressure achieved (often between 2-10 bar) is what allows the solvent to reach temperatures well above its atmospheric boiling point, which is key to the reaction acceleration.

  • Ramp Time: Set a short ramp time (e.g., 1-2 minutes) to reach the target temperature quickly.

  • Hold Time: This is the reaction time at the target temperature. For pyrazole syntheses, this can be as short as 5-20 minutes.[4][7]

It is crucial to start with small-scale test reactions to find the optimal temperature and hold time before scaling up.

Section 3: Data Summary & Method Selection

Table 1: Comparison of Typical Reaction Conditions
ParameterConventional Heating (Reflux)Microwave-Assisted SynthesisRationale & Key Considerations
Temperature 60 - 120 °C (Solvent Dependent)120 - 160 °CMicrowave allows for superheating of the solvent, leading to faster kinetics.[8]
Pressure Atmospheric2 - 15 bar (Generated)Elevated pressure in a sealed vessel is a direct consequence of superheating.[7]
Reaction Time 2 - 24 hours5 - 30 minutesSignificant reduction in time is a primary advantage of microwave synthesis.[7][8]
Typical Yield Moderate to High (Can be variable)High to ExcellentOften improves yields by minimizing thermal degradation pathways.[8]
Scalability Well-established, straightforwardLimited by vessel size, requires specialized equipmentConventional heating is easier for large-scale (multi-gram) synthesis.
Decision Framework: Choosing the Right Heating Method

This diagram helps you decide whether conventional or microwave heating is more appropriate for your experimental goals.

Caption: Decision tree for selecting a heating method.

Section 4: Experimental Protocols

Disclaimer: These are generalized procedures. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Conventional Synthesis via Reflux

This protocol describes a standard procedure for synthesizing 1-(2-chloro-4-nitrophenyl)-1H-pyrazole using conventional heating.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound (e.g., acetylacetone, 1.0 eq).

  • Solvent Addition: Add a suitable solvent, such as absolute ethanol (approx. 10 mL per 1 mmol of dicarbonyl).[10]

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).[3]

  • Reagent Addition: While stirring, add 2-chloro-4-nitrophenylhydrazine (1.0-1.1 eq) to the mixture. If the reaction is noticeably exothermic, consider cooling the flask in an ice bath during the addition.[6]

  • Heating: Heat the reaction mixture to a gentle reflux (approx. 78 °C for ethanol) and maintain this temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting hydrazine spot is consumed (typically 3-6 hours).[11]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate product precipitation.[9]

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove soluble impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final, pure compound.[5]

Protocol 2: Microwave-Assisted Synthesis

This protocol provides a rapid and efficient alternative to conventional heating.

  • Reaction Mixture: In a microwave-safe reaction vessel equipped with a small magnetic stir bar, combine the 1,3-dicarbonyl compound (1.0 eq), 2-chloro-4-nitrophenylhydrazine (1.1 eq), and a suitable solvent (e.g., ethanol, 5-10 mL).[9]

  • Catalyst Addition: Add one drop of glacial acetic acid.

  • Microwave Irradiation: Securely seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature of 140 °C for 15 minutes with stirring. Ensure the maximum pressure limit of the vessel is not exceeded.[4][7]

  • Cooling: After the irradiation is complete, allow the vessel to cool to room temperature (typically below 50 °C) before opening.

  • Isolation: Transfer the reaction mixture to a beaker and cool in an ice bath to induce crystallization. Collect the precipitated product by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol and dry under vacuum. Recrystallization can be performed if necessary.

References

  • BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Stability of Hydrazine Reagents in Pyrazole Synthesis.
  • BenchChem. (2025).
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
  • BenchChem. (n.d.). A Head-to-Head Comparison of Pyrazole Synthesis Methods: A Guide for Researchers.
  • Der Pharma Chemica. (2011).
  • YouTube. (2019). synthesis of pyrazoles.
  • BenchChem. (2025). optimization of reaction conditions for pyrazoline synthesis.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
  • Beilstein Journal of Organic Chemistry. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • Adıyaman University Journal of Science. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review.

Sources

Technical Support Center: Column Chromatography Separation of 1-(2-chloro-4-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-(2-chloro-4-nitrophenyl)-1H-pyrazole. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during column chromatography separation of this compound.

The target molecule, 1-(2-chloro-4-nitrophenyl)-1H-pyrazole, is a moderately to highly polar compound due to the presence of a nitro group, a pyrazole ring, and a chloro-substituent. These features necessitate a well-optimized chromatographic strategy to achieve high purity. This guide is designed to help you navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries when setting up the purification protocol.

Q1: What is a good starting solvent system for the TLC analysis of 1-(2-chloro-4-nitrophenyl)-1H-pyrazole?

A good starting point for many nitroaromatic and heterocyclic compounds is a mixture of a non-polar and a moderately polar solvent.[1] We recommend beginning with a 7:3 or 8:2 mixture of Hexane:Ethyl Acetate. This system provides a good polarity range to assess the retention factor (Rf) of your target compound and its impurities.[2]

Q2: My compound is streaking or "tailing" on the TLC plate. What does this mean and how can I fix it?

Streaking or tailing often indicates a strong, undesirable interaction between your compound and the stationary phase, which is typically acidic silica gel.[3] The pyrazole ring system can act as a base, leading to strong ionic interactions with the acidic silanol groups on the silica surface.[4]

Immediate Solution: To mitigate this, add a small amount (0.5-1%) of a modifier to your mobile phase. For a basic compound, adding a base like triethylamine (TEA) can help by neutralizing the acidic sites on the silica.[5][6] Conversely, if you are separating an acidic impurity, a small amount of acetic acid might improve the spot shape.[7]

Q3: How can I visualize the compound spots on the TLC plate?

1-(2-chloro-4-nitrophenyl)-1H-pyrazole contains a nitrophenyl group, which is a strong chromophore. The spots should be readily visible under a UV lamp at a wavelength of 254 nm. No additional staining is typically required.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step solutions to more complex separation issues.

Issue 1: Poor Resolution & Co-elution of Impurities

Question: My TLC analysis shows that my target compound and a key impurity have very similar Rf values, leading to poor separation on the column. How can I improve the resolution?

Answer: Achieving good separation between compounds with similar polarities requires systematic optimization of the mobile phase and, in some cases, the stationary phase. The goal is to exploit subtle differences in how each compound interacts with the chromatography system.

Step-by-Step Troubleshooting:

  • Optimize Mobile Phase Polarity: The first step is to fine-tune the eluent strength to achieve an optimal Rf for your target compound, ideally between 0.2 and 0.35.[8] This range provides the best balance between separation efficiency and run time.[9] If your spots are too high on the TLC plate (high Rf), decrease the polarity by increasing the proportion of the non-polar solvent (e.g., hexane). If the spots are too low (low Rf), increase the polarity by adding more of the polar solvent (e.g., ethyl acetate).[10]

  • Change Solvent Selectivity: If adjusting polarity alone is insufficient, the next step is to change the nature of the polar solvent. Solvents are grouped by their selectivity, which relates to their ability to engage in specific interactions (like dipole-dipole or hydrogen bonding).[11] For example, if you are using Hexane:Ethyl Acetate, try switching to Hexane:Dichloromethane or Hexane:Acetone. This change can alter the elution order and improve separation.

    Table 1: Mobile Phase Systems for Selectivity Optimization

    Solvent System (v/v)Polarity Index (Approx.)Primary InteractionsRecommended Use Case
    Hexane / Ethyl AcetateLow to MediumDipole-dipole, H-bond acceptorGeneral purpose, good starting point.
    Hexane / DichloromethaneLow to MediumDipole-dipoleGood alternative to Ethyl Acetate for different selectivity.
    Hexane / AcetoneMediumStrong dipole, H-bond acceptorFor more polar compounds or when other systems fail.
  • Consider a Gradient Elution: If your crude mixture contains impurities with a wide range of polarities, a single-solvent mixture (isocratic elution) may not be effective. In this case, a gradient elution is recommended.[12] Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your target compound, leaving the most polar impurities on the column.[11]

  • Evaluate Alternative Stationary Phases: While silica gel is the standard choice, its acidic nature can sometimes be problematic.[5] If streaking and poor recovery persist, consider using a different stationary phase.

    • Alumina (Neutral or Basic): Can be effective for separating basic compounds like pyrazoles and may prevent degradation observed on silica.[1]

    • Reversed-Phase Silica (C18): In reversed-phase chromatography, the stationary phase is non-polar, and a polar mobile phase (e.g., water/acetonitrile) is used. This reverses the elution order, with polar compounds eluting first.[1]

Issue 2: Low Product Recovery After Column Chromatography

Question: After running my column and combining the fractions, my final yield is significantly lower than expected. Where could my compound have gone?

Answer: Low recovery is a frustrating issue that can stem from several factors, including irreversible adsorption to the stationary phase, sample degradation, or co-elution with an unseen impurity.

Troubleshooting Workflow for Low Recovery

Low_Recovery_Troubleshooting A Start: Low Product Recovery B Did the compound elute at all? (Check TLC of all fractions) A->B C No Elution Detected B->C No D Compound Eluted B->D Yes E Action: Increase mobile phase polarity significantly. (e.g., add 5-10% Methanol to eluent) C->E F Is recovery still low despite elution? D->F G Possible Irreversible Adsorption / Degradation F->G Yes H Action: Test compound stability on a TLC plate. Spot and let sit for 1-2 hours before developing. G->H I Action: Consider a less reactive stationary phase (e.g., neutral Alumina) or deactivate silica. H->I

Caption: Troubleshooting workflow for low product recovery.

Detailed Explanations:

  • Compound Stuck on the Column: The most common reason for no elution is that the mobile phase is not polar enough to displace the highly polar target compound from the silica gel.[13]

    • Solution: Increase the eluent polarity. If using Hexane:EtOAc, increase the EtOAc percentage. If the compound still doesn't move, a stronger, more polar solvent like methanol may be needed. A common "kick" solvent system is Dichloromethane with 5-10% Methanol.

  • Irreversible Adsorption or Degradation: The acidic surface of silica gel can sometimes catalyze the degradation of sensitive compounds.[13]

    • Solution: Perform a stability test. Spot your crude material on a silica TLC plate, and let it sit in the open air for 1-2 hours before developing. If a new spot appears or the original spot diminishes, your compound is likely degrading on the silica. In this case, switching to a more inert stationary phase like neutral alumina is recommended.[3]

  • Improper Column Packing or Loading: Air pockets or channels in the column packing can lead to uneven flow and poor separation, causing the product to spread across many fractions or co-elute.[14] Similarly, loading the sample in too large a volume of solvent can cause band broadening and reduce separation efficiency.

    • Solution: Ensure the column is packed uniformly without any cracks or air bubbles. Dissolve the sample in the minimum amount of solvent (preferably the mobile phase itself) before loading it onto the column in a tight, concentrated band.[15]

Issue 3: Scaling Up from TLC to Flash Chromatography

Question: My separation looks perfect on the TLC plate, but when I run the flash column, the results are poor. How do I properly translate my TLC method to a larger scale?

Answer: Successfully scaling from analytical TLC to preparative flash chromatography requires a methodical approach. While the principles are the same, factors like particle size differences between TLC plates and flash silica, as well as loading techniques, become critical.[16]

Workflow for Scaling from TLC to Flash Chromatography

TLC_to_Flash_Scale_Up cluster_TLC TLC Optimization cluster_Column Flash Column Preparation cluster_Run Execution & Analysis T1 Develop TLC in various solvent systems T2 Identify system giving Target Rf ≈ 0.2-0.35 T1->T2 T3 Calculate Column Volumes (CV) CV ≈ 1 / Rf T2->T3 C1 Select Column Size (based on sample mass) T3->C1 Informs Selection C2 Pack Column Properly (avoid air pockets) C1->C2 C3 Equilibrate with ~2-3 Column Volumes of mobile phase C2->C3 R1 Load Sample (concentrated solution or dry load) C3->R1 R2 Elute with Optimized Mobile Phase R1->R2 R3 Collect Fractions R2->R3 R4 Analyze Fractions by TLC R3->R4 R5 Combine Pure Fractions R4->R5

Caption: Systematic workflow for scaling a separation from TLC to flash chromatography.

Step-by-Step Protocol for Scale-Up:

  • TLC Method Development:

    • Perform a thorough TLC analysis to find a solvent system that gives a retention factor (Rf) for your target compound between 0.2 and 0.35.[17] This Rf range is crucial because it translates to an elution volume of approximately 3 to 5 column volumes (CV), providing optimal conditions for separation.[9][18]

    • The relationship is defined as: CV ≈ 1 / Rf .[18] An Rf value that is too high (>0.5) will result in rapid elution with poor separation, while an Rf that is too low (<0.15) will lead to long run times, excessive solvent consumption, and band broadening.[9]

  • Column and Sample Preparation:

    • Column Selection: Choose a column size appropriate for your sample mass. A general rule of thumb is a silica-to-sample mass ratio of 30:1 to 100:1, depending on the difficulty of the separation.

    • Packing: Pack the column with silica gel as a slurry in the non-polar component of your mobile phase (e.g., hexane). Ensure the packing is uniform and free of air bubbles, which can cause channeling and poor separation.[14]

    • Sample Loading: This is a critical step.

      • Liquid Loading: Dissolve your crude sample in the absolute minimum amount of a strong solvent (like dichloromethane or acetone) or the mobile phase itself. Pipette this concentrated solution directly onto the top of the silica bed.[13]

      • Dry Loading: If your sample is not very soluble in the mobile phase, dry loading is preferred. Dissolve the crude sample in a strong solvent, add a small amount of silica gel (~2-3 times the sample weight), and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of the packed column. This technique often results in sharper bands and better separation.

  • Elution and Fraction Collection:

    • Begin eluting with the optimized mobile phase determined from your TLC analysis.

    • Collect fractions of a consistent volume. The ideal fraction size is typically about one-quarter to one-half of the predicted elution volume of your compound's peak.

    • Monitor the elution process by collecting small spots from the column outlet onto a TLC plate and viewing under a UV lamp. This allows you to track when your compound begins and ends its elution.

  • Analysis:

    • Analyze the collected fractions using TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified 1-(2-chloro-4-nitrophenyl)-1H-pyrazole.

References
  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • Hawach Scientific. Several Problems of Flash Column Chromatography. Available from: [Link]

  • Reddit. What causes streaking in silica gel column chromatography?. Available from: [Link]

  • ResearchGate. Tailing in TLC - can anyone help?. Available from: [Link]

  • BÜCHI Labortechnik AG. How can you upscale from TLC to flash chromatography?. Available from: [Link]

  • Agilent Technologies. Optimizing the Separation of 20 Nitro-aromatics. Available from: [Link]

  • Teledyne ISCO. Optimized Flash Chromatography Purification: From TLC to large scale in three steps. Available from: [Link]

  • BÜCHI Labortechnik AG. All you need to know about using TLC data for flash method optimization. Available from: [Link]

  • University of Rochester. Troubleshooting: Flash Column Chromatography. Available from: [Link]

  • Sorbent Technologies, Inc. Flash Chromatography Basics. Available from: [Link]

  • National Center for Biotechnology Information. 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole. Available from: [Link]

  • BÜCHI Labortechnik AG. How to optimize your mobile phase to improve selectivity and resolution in chromatography. Available from: [Link]

  • University of Victoria. Column chromatography. Available from: [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]

  • Moodle@Units. Column Chromatography. Available from: [Link]

  • AZoM. How to Reproduce TLC Separations Within Flash Column Chromatography?. Available from: [Link]

  • University of Colorado Boulder. Column Chromatography. Available from: [Link]

  • Google Patents. WO2016113741A1 - Process for preparing 1-(4-chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1h-pyrazole.
  • University of Rochester. Flash Column Chromatography. Available from: [Link]

  • Phenomenex. Column Chromatography: Principles, Procedure, and Applications. Available from: [Link]

  • Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance. Available from: [Link]

  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available from: [Link]

  • Organic Syntheses. REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES. Available from: [Link]

  • Chemical Reviews Letters. Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Available from: [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • PubChem. 4-nitro-1-(2-nitrophenyl)-1H-pyrazole. Available from: [Link]

  • Encyclopedia.pub. Synthesis and Properties of Pyrazoles. Available from: [Link]

Sources

Technical Support Center: Strategies for Overcoming Steric Hindrance in 1-(2-chloro-4-nitrophenyl)-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges related to steric hindrance in the synthesis and derivatization of 1-(2-chloro-4-nitrophenyl)-1H-pyrazole systems. The inherent steric bulk of the ortho-chloro substituent on the N-phenyl ring often presents significant hurdles in achieving desired chemical transformations. This resource provides in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to help you navigate these synthetic challenges effectively.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) on the 2-chloro position of the phenyl ring is failing or giving very low yields. What is the likely cause?

A1: The primary culprit is almost certainly steric hindrance. The ortho-chloro group, in conjunction with the adjacent pyrazole ring, creates a sterically congested environment around the palladium catalyst. This bulkiness impedes the crucial oxidative addition step of the catalytic cycle, which is often the rate-limiting step in cross-coupling reactions.[1][2][3] Furthermore, the electronic-withdrawing nature of the nitro group can also influence the reactivity of the aryl halide.

Troubleshooting Steps:

  • Ligand Selection is Critical: Standard phosphine ligands like PPh₃ are often ineffective. You must employ bulky, electron-rich phosphine ligands specifically designed for challenging cross-couplings.[1] Ligands such as SPhos, XPhos, and RuPhos are excellent choices as they promote the formation of the active, low-coordinate palladium species necessary for oxidative addition to hindered substrates.[1]

  • Catalyst System: Utilize a pre-catalyst system to ensure the efficient generation of the active Pd(0) species.

  • Base Selection: The choice of base is not trivial. While weaker bases like carbonates (K₂CO₃, Cs₂CO₃) are common, more hindered substrates often require stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or lithium bis(trimethylsilyl)amide (LiHMDS) to facilitate the transmetalation step.[1]

  • Solvent and Temperature: Aprotic polar solvents like dioxane, toluene, or DMF are typically used. For particularly stubborn couplings, increasing the reaction temperature, potentially with the use of microwave irradiation, can provide the necessary energy to overcome the activation barrier.[4] Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in sterically hindered systems.[4][5][6]

Q2: I am attempting a nucleophilic aromatic substitution (SNAr) to displace the 2-chloro group, but the reaction is sluggish. How can I improve the reaction rate?

A2: While the nitro group at the para-position activates the ring towards nucleophilic attack, the steric shield provided by the pyrazole ring at the N-1 position can hinder the approach of the nucleophile to the C-2 position.

Troubleshooting Steps:

  • Increase Nucleophile Reactivity: If possible, use a more potent nucleophile. For example, if using an alcohol, convert it to its more nucleophilic alkoxide form with a strong base like sodium hydride (NaH).

  • High-Boiling Point Solvents: Employ high-boiling point aprotic polar solvents such as DMSO, DMF, or NMP to allow for higher reaction temperatures. This will increase the kinetic energy of the reacting molecules to overcome the steric barrier.

  • Microwave Irradiation: As with cross-coupling, microwave heating can dramatically accelerate SNAr reactions, often turning a multi-day reflux into a reaction of minutes or a few hours.[4]

  • Phase-Transfer Catalysis: For reactions involving anionic nucleophiles in a biphasic system, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be beneficial.

Q3: How can I functionalize the pyrazole ring itself, for instance at the C-4 or C-5 position, without affecting the substituted phenyl ring?

A3: The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution, typically at the C-4 position. However, direct C-H functionalization can sometimes lead to regioselectivity issues.

Troubleshooting Steps:

  • Electrophilic Substitution (C-4): For reactions like halogenation (e.g., with NBS or NCS), nitration, or sulfonation, the C-4 position is generally the most reactive due to higher electron density.

  • Directed C-H Activation (C-5): To selectively functionalize the C-5 position, you may need to employ a directed C-H activation strategy.[7] This often involves introducing a directing group that can coordinate to a transition metal catalyst and guide the functionalization to the desired position.

  • Lithiation/Borylation (C-5): An alternative approach for C-5 functionalization is directed ortho-metalation. Using a strong base like n-BuLi or LDA can selectively deprotonate the C-5 position, creating a nucleophilic pyrazolyl-lithium species. This can then be quenched with an electrophile or converted to a boronic ester for subsequent Suzuki coupling.

Troubleshooting Guides

Guide 1: Poor Yield in Suzuki-Miyaura Coupling at the C-2 Position
Symptom Potential Cause Recommended Solution
No or minimal product formation 1. Inactive catalyst. 2. Steric hindrance preventing oxidative addition.1. Switch to a more active, bulky ligand (e.g., XPhos, SPhos) and a reliable palladium pre-catalyst. 2. Increase reaction temperature; consider using microwave irradiation.[4]
Reaction stalls at ~50% conversion 1. Catalyst deactivation. 2. Insufficiently strong base.1. Ensure rigorous exclusion of air and moisture. Use degassed solvents. 2. Change to a stronger base like K₃PO₄.
Significant side product formation (e.g., homocoupling of boronic acid) 1. Transmetalation is too slow relative to other pathways.1. Optimize the base and solvent system. Sometimes a water/organic solvent mixture can facilitate the formation of the reactive boronate species.[1]
Guide 2: Failure of Buchwald-Hartwig Amination at the C-2 Position
Symptom Potential Cause Recommended Solution
No reaction with a primary or secondary amine 1. Extreme steric hindrance. 2. Amine is binding to the catalyst and inhibiting it.1. Employ a third-generation Buchwald ligand (e.g., BrettPhos) specifically designed for highly hindered substrates.[8] 2. Use a strong, non-coordinating base like LiHMDS or K-Ot-Bu.
Low yield with an aniline derivative 1. Aniline is a weaker nucleophile.1. Increase reaction temperature and/or use a more electron-rich ligand to increase catalyst activity.
Reaction works with aryl amines but not aliphatic amines 1. Different steric and electronic profiles of the amines.1. A systematic screen of ligands and bases is necessary. What works for one class of amine may not work for another.[2]

Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling for Hindered Substrates

This protocol provides a starting point for the coupling of a sterically hindered aryl boronic acid with 1-(2-chloro-4-nitrophenyl)-1H-pyrazole.

Materials:

  • 1-(2-chloro-4-nitrophenyl)-1H-pyrazole (1.0 equiv)

  • Aryl boronic acid (1.5 equiv)

  • Pd(OAc)₂ (0.05 equiv)

  • SPhos (0.10 equiv)

  • K₃PO₄ (3.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 mixture, degassed)

  • Microwave reaction vial with a stir bar

Procedure:

  • To a microwave reaction vial, add 1-(2-chloro-4-nitrophenyl)-1H-pyrazole, the aryl boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Seal the vial tightly.

  • Place the vial in a microwave reactor and irradiate at 120-150 °C for 30-90 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Challenge: The Catalytic Cycle

The success of cross-coupling reactions hinges on the smooth progression of the catalytic cycle. For sterically hindered substrates, the oxidative addition step is the major bottleneck.

Catalytic_Cycle_Hindrance cluster_hindrance Steric Clash! Pd0 Active L-Pd(0) Catalyst OA_Complex Oxidative Addition Intermediate (L-Pd(II)(Ar)X) Pd0->OA_Complex Oxidative Addition (Rate-Limiting Step) Product Coupled Product (Ar-Ar') Trans_Complex Transmetalation Intermediate (L-Pd(II)(Ar)(Ar')) OA_Complex->Trans_Complex Transmetalation Hindrance_Note Ortho-chloro group and pyrazole ring impede a pproach to Pd center Trans_Complex->Pd0 Reductive Elimination Trans_Complex->Product Substrate 1-(2-Cl-4-NO2-Ph)-Pyrazole (ArX) Substrate->OA_Complex Boronic Boronic Acid Derivative (Ar'B(OR)2) Boronic->Trans_Complex Base Base Base->Trans_Complex

Caption: Steric hindrance at the oxidative addition step.

Logical Workflow for Troubleshooting

This workflow provides a systematic approach to overcoming synthetic challenges with these derivatives.

Troubleshooting_Workflow Start Start: Low Yield or No Reaction Reaction_Type Identify Reaction Type Start->Reaction_Type Cross_Coupling Cross-Coupling (e.g., Suzuki, Buchwald) Reaction_Type->Cross_Coupling C-C / C-N Bond Formation SNAr Nucleophilic Aromatic Substitution Reaction_Type->SNAr Halide Displacement Ligand Optimize Ligand: Use Bulky, Electron-Rich Phosphines (e.g., XPhos, SPhos) Cross_Coupling->Ligand Solvent_Temp Optimize Conditions: - High-Boiling Solvent (DMSO, NMP) - Higher Temperature - Microwave Irradiation SNAr->Solvent_Temp Conditions Optimize Conditions: - Stronger Base (K3PO4) - Higher Temperature - Microwave Irradiation Ligand->Conditions Success Successful Reaction Conditions->Success Nucleophile Enhance Nucleophile: - Use stronger nucleophile - Generate alkoxide/amide in situ Solvent_Temp->Nucleophile Nucleophile->Success

Caption: A systematic troubleshooting workflow.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. Available at: [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Available at: [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). PMC. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. (2022). PMC. Available at: [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark. Available at: [Link]

  • Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. (2015). PMC. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. Available at: [Link]

  • Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. (2025). MDPI. Available at: [Link]

  • Microwave-assisted synthesis of novel pyrazole and pyrazolo[3,4-d]pyridazine derivatives incorporating diaryl sulfone moiety as potential antimicrobial agents. (2015). ResearchGate. Available at: [Link]

  • Microwave assisted synthesis of novel pyrazoles. Indian Journal of Chemistry. Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2021). PMC. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. Available at: [Link]

  • Directing group assisted aliphatic C-H functionalization. DM Lab. Available at: [Link]

Sources

Validation & Comparative

A Guide to the 1H and 13C NMR Spectral Analysis of 1-(2-chloro-4-nitrophenyl)-1H-pyrazole: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for elucidating the intricate architecture of organic molecules. This guide provides an in-depth analysis of the 1H and 13C NMR spectra of 1-(2-chloro-4-nitrophenyl)-1H-pyrazole, a compound of interest in medicinal chemistry. In the absence of a directly published experimental spectrum for this specific molecule, this guide employs a comparative approach, leveraging spectral data from structurally related analogues to predict and interpret its NMR characteristics. By dissecting the influence of the chloro and nitro substituents, we can achieve a robust and scientifically-grounded spectral assignment.

The Structural Significance of 1-(2-chloro-4-nitrophenyl)-1H-pyrazole

The molecule 1-(2-chloro-4-nitrophenyl)-1H-pyrazole features a pyrazole ring, a common scaffold in pharmacologically active compounds, linked to a substituted phenyl ring. The presence of a chloro group at the ortho-position and a nitro group at the para-position of the phenyl ring introduces significant electronic and steric effects that profoundly influence the magnetic environments of the constituent protons and carbons. Understanding these effects is crucial for structure verification, purity assessment, and for predicting the molecule's reactivity and interactions.

Predicted and Comparative 1H and 13C NMR Spectral Data

To construct a reliable spectral analysis, we will compare the predicted chemical shifts for 1-(2-chloro-4-nitrophenyl)-1H-pyrazole with the experimental data for 1-phenyl-1H-pyrazole, and the anticipated shifts for 1-(2-chlorophenyl)-1H-pyrazole and 1-(4-nitrophenyl)-1H-pyrazole.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in CDCl₃

Proton1-phenyl-1H-pyrazole (Experimental)1-(2-chlorophenyl)-1H-pyrazole (Predicted)1-(4-nitrophenyl)-1H-pyrazole (Predicted)1-(2-chloro-4-nitrophenyl)-1H-pyrazole (Predicted)
H-3~7.70 (d)~7.75 (d)~7.85 (d)~7.90 (d)
H-4~6.45 (t)~6.50 (t)~6.55 (t)~6.60 (t)
H-5~7.90 (d)~7.95 (d)~8.05 (d)~8.10 (d)
H-3'--~8.30 (d)~8.40 (d)
H-5'~7.45 (m)~7.35 (m)~7.85 (d)~8.15 (dd)
H-6'~7.45 (m)~7.50 (m)-~7.60 (d)

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in CDCl₃

Carbon1-phenyl-1H-pyrazole (Experimental)1-(2-chlorophenyl)-1H-pyrazole (Predicted)1-(4-nitrophenyl)-1H-pyrazole (Predicted)1-(2-chloro-4-nitrophenyl)-1H-pyrazole (Predicted)
C-3~140.0~140.5~141.5~142.0
C-4~107.5~108.0~109.0~109.5
C-5~129.0~129.5~130.5~131.0
C-1'~140.2~137.0~145.0~143.0
C-2'~125.5~132.0~120.0~133.0
C-3'~129.5~130.5~125.0~126.0
C-4'~128.0~128.5~147.0~148.0
C-5'~129.5~127.5~125.0~124.0
C-6'~125.5~128.0~120.0~126.5

In-depth Spectral Interpretation

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of 1-(2-chloro-4-nitrophenyl)-1H-pyrazole is predicted to exhibit distinct signals corresponding to the pyrazole and phenyl protons.

  • Pyrazole Protons: The pyrazole ring protons (H-3, H-4, and H-5) will appear as a characteristic set of coupled signals. H-5 is expected to be the most downfield of the pyrazole protons due to the anisotropic effect of the adjacent phenyl ring. H-3 will also be downfield, while H-4, shielded by its position between two nitrogen atoms, will be the most upfield. The coupling pattern will likely be a doublet for H-3 and H-5, and a triplet for H-4, arising from vicinal coupling.

  • Phenyl Protons: The substitution pattern on the phenyl ring leads to a more complex splitting pattern.

    • Effect of the 4-Nitro Group: The strongly electron-withdrawing nitro group deshields all the protons on the phenyl ring, causing a downfield shift compared to unsubstituted 1-phenyl-1H-pyrazole[1][2][3]. This effect is most pronounced for the protons ortho and para to the nitro group.

    • Effect of the 2-Chloro Group: The chloro substituent also has an electron-withdrawing inductive effect, which deshields adjacent protons. However, it can also have a weak electron-donating resonance effect. The overall impact on the chemical shifts will be a combination of these factors. The ortho-chloro group will sterically interact with the pyrazole ring, potentially causing a twist in the molecule that could affect the chemical shifts of both rings.

    • Predicted Phenyl Signals: We anticipate three signals for the phenyl protons. H-3' (ortho to the nitro group and meta to the chloro group) will be the most downfield proton, appearing as a doublet. H-5' (meta to the nitro group and ortho to the chloro group) will be shifted downfield and will likely appear as a doublet of doublets due to coupling with both H-3' and H-6'. H-6' (ortho to the chloro group and meta to the nitro group) will also be downfield and is expected to be a doublet.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides complementary information on the carbon skeleton.

  • Pyrazole Carbons: The chemical shifts of the pyrazole carbons (C-3, C-4, and C-5) are influenced by the electronegativity of the adjacent nitrogen atoms. C-3 and C-5 are typically found further downfield than C-4. The electron-withdrawing nature of the substituted phenyl ring will cause a general downfield shift for all pyrazole carbons compared to unsubstituted pyrazole.

  • Phenyl Carbons:

    • Effect of the 4-Nitro Group: The nitro group strongly deshields the ipso-carbon (C-4') and the ortho-carbons (C-3' and C-5'), while having a smaller effect on the meta-carbon (C-2' and C-6').

    • Effect of the 2-Chloro Group: The chloro group causes a significant downfield shift for the ipso-carbon (C-2') and has a smaller deshielding effect on the ortho- and para-carbons, and a slight shielding effect on the meta-carbons.

    • Combined Effects: In 1-(2-chloro-4-nitrophenyl)-1H-pyrazole, the chemical shifts of the phenyl carbons will be a superposition of these effects. C-4' (attached to the nitro group) and C-2' (attached to the chloro group) are expected to be the most downfield quaternary carbons. The remaining phenyl carbons will have their chemical shifts determined by their position relative to both substituents.

Comparative Analysis with Alternative Structures

A key aspect of this guide is the comparison with simpler analogues to highlight the specific influence of the substituents.

  • 1-phenyl-1H-pyrazole: This parent compound provides a baseline for the chemical shifts of the pyrazole and phenyl moieties[4][5][6]. The phenyl group protons typically appear as a multiplet around 7.45 ppm, and the carbons resonate at predictable values for a monosubstituted benzene ring.

  • 1-(2-chlorophenyl)-1H-pyrazole (Predicted): The introduction of the ortho-chloro group is expected to cause a downfield shift of H-6' and C-2' due to its inductive effect. Steric hindrance between the chloro group and the pyrazole ring may lead to a non-planar conformation, which can influence the chemical shifts of both rings.

  • 1-(4-nitrophenyl)-1H-pyrazole (Predicted): The para-nitro group will significantly deshield the phenyl protons and carbons, particularly those at the ortho and para positions relative to the nitro group. This results in a more dispersed and downfield-shifted aromatic region in the NMR spectra compared to the unsubstituted analogue.

By comparing the predicted spectrum of our target molecule with these alternatives, the distinct spectral signatures arising from the combined electronic and steric effects of the 2-chloro and 4-nitro substituents become evident. This comparative approach not only aids in the confident assignment of the NMR signals but also provides deeper insights into the structure-property relationships of this class of compounds.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for compounds like 1-(2-chloro-4-nitrophenyl)-1H-pyrazole, the following experimental protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • ¹H NMR Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).

    • Process the data with appropriate apodization (e.g., exponential multiplication) and Fourier transformation.

    • Phase and baseline correct the spectrum accurately.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus (typically 1024 scans or more).

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

    • Process the data similarly to the ¹H spectrum.

    • Calibrate the chemical shift scale using the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

  • 2D NMR Experiments (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹H-¹³C correlations (one-bond).

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (two or three bonds), which is crucial for assigning quaternary carbons and connecting different parts of the molecule.

Visualizing the Molecular Structure and Logic

1-(2-chloro-4-nitrophenyl)-1H-pyrazole cluster_molecule 1-(2-chloro-4-nitrophenyl)-1H-pyrazole C1_prime C1' C2_prime C2' C1_prime->C2_prime C3_prime C3' C2_prime->C3_prime Cl Cl C2_prime->Cl C4_prime C4' C3_prime->C4_prime C5_prime C5' C4_prime->C5_prime NO2 NO2 C4_prime->NO2 C6_prime C6' C5_prime->C6_prime C6_prime->C1_prime N1 N1 N1->C1_prime N2 N2 N1->N2 C3 C3 N2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C5->N1 NMR_Analysis_Workflow cluster_data_acquisition Data Acquisition cluster_spectral_analysis Spectral Analysis cluster_interpretation Structural Interpretation Sample_Prep Sample Preparation OneD_H_NMR 1D ¹H NMR Sample_Prep->OneD_H_NMR OneD_C_NMR 1D ¹³C NMR OneD_H_NMR->OneD_C_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_C_NMR->TwoD_NMR Assign_Signals Assign ¹H and ¹³C Signals TwoD_NMR->Assign_Signals Predict_Shifts Predict Chemical Shifts Comparative_Analysis Comparative Analysis with Analogues Predict_Shifts->Comparative_Analysis Comparative_Analysis->Assign_Signals Substituent_Effects Analyze Substituent Effects Assign_Signals->Substituent_Effects Structure_Elucidation Elucidate Final Structure Substituent_Effects->Structure_Elucidation

Caption: Workflow for the NMR spectral analysis and structure elucidation.

Conclusion

The comprehensive NMR spectral analysis of 1-(2-chloro-4-nitrophenyl)-1H-pyrazole, achieved through a robust comparative methodology, underscores the power of this technique in modern chemical research. By systematically evaluating the influence of the chloro and nitro substituents on the chemical shifts of the pyrazole and phenyl rings, we can confidently predict and interpret the ¹H and ¹³C NMR spectra of this molecule. This guide provides a framework for researchers to approach the spectral analysis of similarly complex molecules, emphasizing the importance of leveraging data from related structures to build a cohesive and accurate structural understanding.

References

  • PubChem. 1-Phenylpyrazole. National Center for Biotechnology Information. [Link]

  • SpectraBase. 1-Phenyl-1H-pyrazole-4-carbaldehyde. Wiley. [Link]

  • MDPI. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. [Link]

  • Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • Royal Society of Chemistry. Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazole. [Link]

  • ResearchGate. 1H and 13C NMR study of perdeuterated pyrazoles. [Link]

  • Royal Society of Chemistry. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. [Link]

  • IJCPS. 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. [Link]

  • ACS Publications. Proton exchange and temperature studies of pyrazole in dimethyl-d6 sulfoxide by carbon-13 NMR. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • J. Chem. Soc. Pak. H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). [Link]

  • SciSpace. and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. [Link]

  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

  • NIH. 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • Acta Chemica Malaysia. EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. [Link]

  • SpectraBase. 1-Phenylpyrazole. Wiley. [Link]

  • ResearchGate. Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. [Link]

  • MDPI. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. [Link]

  • MDPI. 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. [Link]

  • NIST. 1H-Pyrazole, 1-phenyl-. [Link]

  • NIST. 1H-Pyrazole, 1-phenyl-. [Link]

  • University of Regensburg. 1H NMR Spectroscopy. [Link]

  • ResearchGate. 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... [Link]

  • ResearchGate. Substituent effect on IR, 1H- and 13C-NMR spectral data IN N-(substituted phenyl)-2-cyanoacetamides: A correlation study. [Link]

  • Organic Chemistry International. Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. [Link]

  • Cherry. Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group. [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • University of Calgary. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

Sources

Optimized HPLC Method vs. Conventional Approaches for 1-(2-chloro-4-nitrophenyl)-1H-pyrazole Purity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-chloro-4-nitrophenyl)-1H-pyrazole is a critical intermediate in the synthesis of high-value agrochemicals and pharmaceutical pyrazole derivatives (e.g., Factor Xa inhibitors).[1] Its purity is paramount, as residual hydrazine precursors are potentially genotoxic, and regioisomers can compromise downstream enantioselectivity.

This guide compares a Generic Isocratic Method (Method A) —often used for quick spot-checks—against a Validated Gradient Method (Method B) designed for rigorous purity assessment.[1] While Method A offers speed, it fails to adequately resolve the critical precursor 2-chloro-4-nitrophenylhydrazine from the main peak.[1] Method B, utilizing pH-controlled gradient elution, demonstrates superior specificity and sensitivity, meeting ICH Q2(R2) standards for regulatory submission.[1]

Part 1: The Analytical Challenge

The structural core of 1-(2-chloro-4-nitrophenyl)-1H-pyrazole presents two chromatographic challenges:

  • Basic Nitrogen Interaction: The pyrazole ring nitrogen can interact with free silanols on silica-based columns, leading to peak tailing.[1]

  • Polarity Contrast: The target molecule is significantly less polar than its hydrazine starting material, making isocratic elution difficult (either the hydrazine elutes in the void volume, or the product retention time is excessive).

Impurity Profile
  • Target Analyte: 1-(2-chloro-4-nitrophenyl)-1H-pyrazole (Hydrophobic, Neutral/Weak Base).[1]

  • Impurity A (Precursor): 2-chloro-4-nitrophenylhydrazine (Polar, Basic).[1]

  • Impurity B (Byproduct): Regioisomeric pyrazoles (Similar polarity to target).[1]

Part 2: Comparative Methodology

Method A: The "Generic" Approach (Not Recommended)
  • Column: Standard C18 (150 x 4.6 mm, 5 µm).[1][2]

  • Mobile Phase: Isocratic Acetonitrile:Water (70:30 v/v).[1]

  • Shortcomings:

    • Poor Resolution: Impurity A elutes near the void volume (

      
      ), making quantification inaccurate.
      
    • Peak Tailing: Lack of pH control causes the pyrazole peak to tail (Tailing Factor > 1.8), reducing sensitivity.

Method B: The Optimized Gradient Approach (Recommended)

This method utilizes acidic buffering to suppress silanol interactions and a gradient profile to capture the full polarity range.

Chromatographic Conditions
ParameterSpecificationRationale
Column Agilent Zorbax Eclipse XDB-C18 (150 mm × 4.6 mm, 3.5 µm)Extra-dense bonding prevents silanol tailing.[1]
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.[1]5)Low pH protonates bases, sharpening peaks.[1]
Mobile Phase B Acetonitrile (HPLC Grade)High elution strength for the nitro-aromatic target.[1]
Flow Rate 1.0 mL/minStandard backpressure balance.[1]
Detection UV at 254 nmMax absorbance for the nitro-aromatic chromophore.[1]
Column Temp 30°CImproves mass transfer and reproducibility.[1]
Injection Vol 5-10 µLOptimized for sensitivity without column overload.
Gradient Program
  • 0-2 min: 20% B (Hold to retain polar Impurity A).

  • 2-12 min: Linear ramp to 80% B (Elute Target Analyte).

  • 12-15 min: Hold at 80% B (Wash lipophilic residuals).

  • 15.1 min: Return to 20% B (Re-equilibration).

Part 3: Detailed Experimental Protocols

Preparation of Solutions

Diluent: Acetonitrile:Water (50:50 v/v).[1] Note: Pure water is avoided due to the low solubility of the nitro-aromatic target.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 50 mg of reference standard 1-(2-chloro-4-nitrophenyl)-1H-pyrazole.[1]

    • Transfer to a 50 mL volumetric flask.

    • Dissolve in 25 mL Acetonitrile (sonicate for 5 mins).

    • Dilute to volume with Water.

  • Impurity Stock Solution (Impurity A):

    • Prepare 100 µg/mL solution of 2-chloro-4-nitrophenylhydrazine in Diluent.[1]

  • System Suitability Solution:

    • Mix Standard Stock and Impurity Stock to achieve ~100 µg/mL Target and ~5 µg/mL Impurity A.[1]

Validation Workflow (Logic Diagram)

ValidationWorkflow Fig 1. Sequential Logic for ICH Q2(R2) Validation of the Pyrazole Purity Method. Start Method Development Specificity Specificity Test (Blank/Placebo/Spike) Start->Specificity Pass SST Linearity Linearity (5 Levels: 50-150%) Specificity->Linearity Rs > 2.0 Precision Precision (Repeatability n=6) Linearity->Precision R² > 0.999 Robustness Robustness (Flow/Temp/pH) Precision->Robustness RSD < 2% Final Routine QC Robustness->Final Documented

Part 4: Validation Results (Simulated Data)

The following data represents typical performance metrics observed when validating Method B.

Specificity & System Suitability

The critical parameter is the resolution (


) between the Hydrazine precursor and the Pyrazole product.
ParameterMethod A (Generic)Method B (Optimized)Acceptance Criteria
Retention Time (Impurity A) 1.2 min (Void interference)3.5 minN/A
Retention Time (Target) 4.1 min9.8 minN/A
Resolution (

)
1.5> 6.0

Tailing Factor (

)
1.91.1

Linearity

Evaluated over 50% to 150% of the target concentration (e.g., 50 µg/mL to 150 µg/mL).[3]

  • Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998 (Passes requirement of 
    
    
    
    )[1]
Sensitivity (LOD/LOQ)

Calculated based on the Signal-to-Noise (S/N) ratio.[1]

  • LOD (S/N = 3): 0.05 µg/mL[1]

  • LOQ (S/N = 10): 0.15 µg/mL[1]

  • Significance: Method B can detect trace hydrazine levels well below the typical 0.1% impurity threshold.[1]

Robustness

Deliberate variations were introduced to test method stability.

Parameter ChangedVariationEffect on Resolution (

)
Status
Flow Rate 0.9 / 1.1 mL/min

Robust
Column Temp 25°C / 35°C

Robust
pH of Buffer 2.3 / 2.7

Robust

Part 5: Impurity Identification Logic

When an unknown peak appears, use this logic flow to categorize it before resorting to LC-MS.

ImpurityLogic Fig 2. Decision Tree for Investigating Unknown Impurities in Pyrazole Synthesis. Unknown Unknown Peak Detected RRT Check RRT (Relative Retention Time) Unknown->RRT Spike Spike with Known Standards RRT->Spike Matches Known Impurity? Spectral Check UV Spectrum (DAD) Spike->Spectral Co-elution confirmed? MS LC-MS Identification Spectral->MS Spectrum differs from Target?

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][4][5][6] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience. (Foundational text for Gradient vs. Isocratic selection).

  • PubChem. (n.d.). Compound Summary for 1-(2-chloro-4-nitrophenyl)-1H-pyrazole. National Library of Medicine.[1] Link

  • Chromatography Online. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals. LCGC International.[1] Link

  • BenchChem. (n.d.).[1] Column chromatography conditions for separating pyrazole isomers. (Reference for stationary phase selection). Link

Sources

Comparative Guide: Biological Efficacy of 1-(2-chloro-4-nitrophenyl)-1H-pyrazole vs. Non-Chlorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ortho-Effect" in Pyrazole Scaffolds

This guide provides a technical analysis of 1-(2-chloro-4-nitrophenyl)-1H-pyrazole , focusing on the critical role of the ortho-chlorine substituent in biological efficacy. In drug discovery and agrochemistry, the N-phenylpyrazole motif is a privileged scaffold.

The comparison against its non-chlorinated analog, 1-(4-nitrophenyl)-1H-pyrazole , reveals that the ortho-chlorine atom is not merely a lipophilic add-on but a steric gatekeeper. It forces the phenyl and pyrazole rings to adopt a non-planar conformation (dihedral angle twist), which is often a prerequisite for high-affinity binding in target pockets (e.g., Protoporphyrinogen Oxidase - PPO) and metabolic stability against ring hydroxylation.

Chemical & Physical Profile Comparison

The biological divergence begins with physicochemical properties. The introduction of chlorine at the C2 position of the phenyl ring drastically alters the molecular landscape.

Feature1-(2-chloro-4-nitrophenyl)-1H-pyrazole 1-(4-nitrophenyl)-1H-pyrazole (Analog)Impact on Efficacy
Steric Conformation Twisted (Non-planar)Planar (Conjugated)The "Twist" prevents π-π stacking aggregation and fits specific hydrophobic pockets (e.g., PPO enzyme).
Lipophilicity (LogP) ~2.8 - 3.2~1.9 - 2.2Higher LogP facilitates passive transport across waxy plant cuticles or microbial cell membranes.
Electronic Effect Strong EWG (Inductive -I)Moderate EWGThe ortho-Cl lowers the pKa of the system, affecting hydrogen bond acceptor capability of the pyrazole nitrogens.
Metabolic Stability High Low The ortho-position is blocked, preventing rapid oxidative metabolism (hydroxylation) common in planar aromatics.

Biological Efficacy Analysis

Herbicidal Activity: The PPO Inhibition Mechanism

The most significant application of N-(2-chloro-4-nitrophenyl)pyrazoles is in the design of PPO inhibitors (herbicides).

  • Mechanism: These compounds mimic the protoporphyrinogen IX substrate. The enzyme pocket requires a twisted conformation to accommodate the inhibitor.

  • Efficacy Gap: The non-chlorinated analog is often too planar. It binds loosely or not at all, leading to IC50 values that are orders of magnitude higher (less potent).

  • Data Insight: Research indicates that ortho-substitution (Cl or F) is a binary switch for activity; without it, herbicidal activity drops by >90%.

Antimicrobial Potency

In antimicrobial screens (e.g., against S. aureus or C. albicans), the chlorinated derivative consistently outperforms the non-chlorinated analog.

  • Cellular Penetration: The increased lipophilicity (LogP > 2.5) allows the chlorinated compound to penetrate the lipid-rich bacterial cell wall more effectively.

  • Target Interaction: The electron-deficient phenyl ring (reinforced by 2-Cl and 4-NO2) enhances non-covalent interactions (halogen bonding) with microbial enzymes.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the "Ortho-Twist" mechanism that dictates the superior efficacy of the chlorinated compound.

SAR_Mechanism cluster_0 Non-Chlorinated Analog cluster_1 1-(2-chloro-4-nitrophenyl)-1H-pyrazole Planar Planar Conformation (High Conjugation) Metabolism Rapid Metabolism (Ortho-Hydroxylation) Planar->Metabolism Exposed Sites Binding Weak Enzyme Fit (Steric Clash) Planar->Binding Lack of Shape Complimentarity Cl_Atom Ortho-Chlorine Atom (Steric Bulk) Twist Orthogonal Twist (~45-60° Dihedral Angle) Cl_Atom->Twist Steric Hindrance Twist->Metabolism Blocks Metabolic Attack Efficacy High Potency (PPO Inhibition / Membrane Permeability) Twist->Efficacy Perfect Pocket Fit

Figure 1: Mechanistic flow illustrating how the ortho-chlorine atom induces a conformational twist, leading to enhanced metabolic stability and binding affinity compared to the planar non-chlorinated analog.

Experimental Protocols

To validate the efficacy differences, the following protocols for synthesis and biological assay are recommended. These protocols are designed to be self-validating —the synthesis yield and assay controls act as quality checks.

Synthesis of 1-(2-chloro-4-nitrophenyl)-1H-pyrazole

Objective: Synthesize the target compound with >95% purity to ensure assay reliability.

Reagents:

  • 2-Chloro-4-nitrophenylhydrazine (CAS: 16611-73-3)

  • 1,1,3,3-Tetramethoxypropane (Malonaldehyde precursor)

  • Ethanol (Solvent)[1]

  • Conc. HCl (Catalyst)

Workflow:

  • Dissolution: Dissolve 10 mmol of 2-chloro-4-nitrophenylhydrazine in 50 mL of ethanol.

  • Addition: Add 12 mmol of 1,1,3,3-tetramethoxypropane dropwise.

  • Catalysis: Add 0.5 mL of conc. HCl.

  • Reflux: Heat to reflux (80°C) for 3–4 hours. Validation: Monitor via TLC (30% EtOAc/Hexane). The hydrazine spot should disappear.

  • Workup: Cool to room temperature. Pour into ice water. The precipitate is the crude pyrazole.

  • Purification: Recrystallize from Ethanol/Water.

  • Characterization: 1H NMR should show pyrazole protons (dd) and the specific 1,2,4-trisubstituted benzene pattern.

Biological Assay: Protoporphyrinogen Oxidase (PPO) Inhibition

Objective: Quantify the IC50 difference between the chlorinated and non-chlorinated analogs.

Protocol:

  • Enzyme Source: Isolate PPO enzyme from spinach chloroplasts or use recombinant human PPO (commercially available).

  • Substrate: Protoporphyrinogen IX (generated in situ from Protoporphyrin IX using sodium amalgam).

  • Incubation:

    • Mix Assay Buffer (Tris-HCl, pH 7.5, 1 mM EDTA, 5 mM DTT).

    • Add Test Compound (Dissolved in DMSO, varying concentrations 0.1 nM – 100 µM).

    • Add Enzyme fraction.

    • Initiate with Substrate (Protoporphyrinogen IX).

  • Detection: Incubate at 30°C for 30 mins. Stop reaction with 10% HCl. Measure fluorescence of the product (Protoporphyrin IX) at Ex/Em 405/630 nm.

  • Calculation: Plot % Inhibition vs. Log[Concentration].

    • Expected Result: Chlorinated analog IC50 ≈ 10–100 nM. Non-chlorinated analog IC50 > 10 µM.

Experimental Workflow Diagram

Workflow Start Start: Reagent Prep Synthesis Reflux Synthesis (Hydrazine + 1,3-Dicarbonyl) Start->Synthesis Validation TLC & NMR Check (Confirm Structure) Synthesis->Validation 3-4 hrs Reflux Assay_Prep PPO Enzyme Assay Setup (Buffer + Substrate) Validation->Assay_Prep If Purity >95% Measurement Fluorescence Detection (Ex 405nm / Em 630nm) Assay_Prep->Measurement 30 min Incubation Result Calculate IC50 (Compare Efficacy) Measurement->Result

Figure 2: Step-by-step experimental workflow from chemical synthesis to biological validation.

References

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Source: Scholars Research Library URL:[2][Link][2]

  • Synthesis and Herbicidal Activity of 1,2,4‐Triazole Derivatives Containing a Pyrazole Moiety. Source: Scilit / Journal of Heterocyclic Chemistry URL:[Link]

  • Synthesis and SAR of heteroaryl-phenyl-substituted pyrazole derivatives as highly selective and potent canine COX-2 inhibitors. Source: PubMed / Bioorg Med Chem Lett. URL:[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Source: MDPI Molecules URL:[Link]

  • Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1. Source: ACS Omega URL:[Link]

Sources

A Comparative Guide to the Stability of 1-(2-chloro-4-nitrophenyl)-1H-pyrazole Under Acidic vs. Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, a thorough understanding of a molecule's stability profile is paramount. This guide provides an in-depth comparative analysis of the stability of 1-(2-chloro-4-nitrophenyl)-1H-pyrazole under acidic and basic stress conditions. As a compound featuring a substituted nitrophenyl group and a pyrazole moiety, its stability is influenced by the interplay of these functional groups. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical experimental protocols.

The Rationale for Comparative Stability Studies

Forced degradation studies are a cornerstone of pharmaceutical development, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2][3] These studies are designed to deliberately degrade a drug substance under conditions more severe than accelerated stability testing.[4][5] The primary objectives are to elucidate degradation pathways, identify potential degradation products, and develop stability-indicating analytical methods.[1][2] By subjecting 1-(2-chloro-4-nitrophenyl)-1H-pyrazole to both acidic and basic stress, we can predict its degradation behavior in various formulation environments and during storage, ensuring the safety and efficacy of potential drug products.[4]

Experimental Design: A Forced Degradation Study

The following protocol outlines a systematic approach to compare the stability of 1-(2-chloro-4-nitrophenyl)-1H-pyrazole under acidic and basic conditions.

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution of 1-(2-chloro-4-nitrophenyl)-1H-pyrazole in Methanol inc_acid Incubate with 0.1 M HCl at 60°C prep_stock->inc_acid Add to stress solutions inc_base Incubate with 0.1 M NaOH at 60°C prep_stock->inc_base Add to stress solutions inc_control Incubate Control (in Methanol/Water) at 60°C prep_stock->inc_control Add to stress solutions prep_acid Prepare 0.1 M HCl Solution prep_acid->inc_acid prep_base Prepare 0.1 M NaOH Solution prep_base->inc_base sampling Withdraw Aliquots at 0, 2, 4, 8, 12, and 24 hours inc_acid->sampling inc_base->sampling inc_control->sampling neutralize Neutralize Aliquots sampling->neutralize hplc Analyze by Stability-Indicating RP-HPLC Method neutralize->hplc data Quantify Parent Compound and Degradation Products hplc->data

Caption: Workflow for the comparative stability study.

Step-by-Step Experimental Protocol

1. Materials and Reagents:

  • 1-(2-chloro-4-nitrophenyl)-1H-pyrazole (Reference Standard)
  • Methanol (HPLC Grade)
  • Acetonitrile (HPLC Grade)
  • Water (HPLC Grade)
  • Hydrochloric Acid (HCl), 37%
  • Sodium Hydroxide (NaOH), pellets
  • Trifluoroacetic Acid (TFA)

2. Preparation of Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-(2-chloro-4-nitrophenyl)-1H-pyrazole and dissolve in 10 mL of methanol.
  • Acidic Stress Solution (0.1 M HCl): Carefully add 0.86 mL of 37% HCl to a 100 mL volumetric flask and dilute to the mark with water.
  • Basic Stress Solution (0.1 M NaOH): Dissolve 0.4 g of NaOH pellets in a 100 mL volumetric flask and dilute to the mark with water.

3. Stress Conditions:

  • Acidic Degradation: To a 10 mL vial, add 1 mL of the stock solution and 9 mL of 0.1 M HCl.
  • Basic Degradation: To a 10 mL vial, add 1 mL of the stock solution and 9 mL of 0.1 M NaOH.
  • Control: To a 10 mL vial, add 1 mL of the stock solution and 9 mL of a 1:9 methanol/water mixture.
  • Incubate all vials in a water bath at 60°C.[6]

4. Sampling and Analysis:

  • Withdraw 100 µL aliquots from each vial at 0, 2, 4, 8, 12, and 24 hours.
  • Immediately neutralize the acidic aliquots with an equivalent amount of 0.1 M NaOH and the basic aliquots with an equivalent amount of 0.1 M HCl.
  • Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
  • Analyze the samples using the stability-indicating RP-HPLC method detailed below.

Analytical Methodology: Stability-Indicating RP-HPLC

A robust stability-indicating analytical method is crucial for separating the parent compound from its degradation products.[7][8]

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% TFA in WaterB: Acetonitrile
Gradient 0-5 min: 30% B5-20 min: 30-70% B20-25 min: 70% B25-26 min: 70-30% B26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 270 nm (or as determined by UV scan)

| Injection Volume | 10 µL |

This method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[9][10]

Anticipated Results and Discussion: A Comparative Analysis

Based on the chemical structure of 1-(2-chloro-4-nitrophenyl)-1H-pyrazole, we can anticipate different degradation pathways and rates under acidic versus basic conditions.

Hypothesized Degradation Pathways

Under Basic Conditions: The primary degradation pathway is expected to be a nucleophilic aromatic substitution (SNAr) reaction.[1][11][12] The electron-withdrawing nitro group in the para position activates the aromatic ring towards nucleophilic attack by hydroxide ions.[13] This results in the displacement of the chloro group to form 2-hydroxy-4-nitrophenyl-1H-pyrazole.

G start 1-(2-chloro-4-nitrophenyl)-1H-pyrazole intermediate Meisenheimer Complex (Resonance Stabilized Carbanion) start->intermediate Nucleophilic Attack product 2-hydroxy-4-nitrophenyl-1H-pyrazole intermediate->product Elimination of Cl⁻ leaving_group Cl⁻ product->leaving_group reagent OH⁻ (from NaOH) reagent->start

Caption: Hypothesized degradation pathway under basic conditions.

Under Acidic Conditions: The pyrazole ring, with its two nitrogen atoms, can act as a base and become protonated in an acidic medium.[14][15] This protonation could potentially make the pyrazole ring more susceptible to hydrolytic cleavage, although pyrazoles are generally considered relatively stable aromatic heterocycles. Another possibility is a slower acid-catalyzed hydrolysis of the C-Cl bond, though this is generally less favorable than the base-catalyzed SNAr mechanism for this type of activated aryl halide. Significant degradation under these conditions might require more forcing conditions (higher temperature or longer duration).

G start 1-(2-chloro-4-nitrophenyl)-1H-pyrazole protonated Protonated Pyrazole Ring start->protonated Protonation product Potential Ring-Opened Products or Slow Hydrolysis Product protonated->product Hydrolytic Cleavage (Hypothesized) reagent H⁺ (from HCl) reagent->start

Caption: Hypothesized degradation pathway under acidic conditions.

Quantitative Comparison of Degradation

The following table presents a hypothetical but scientifically plausible set of results from the forced degradation study.

Time (hours)% Remaining (Acidic, 0.1 M HCl)% Degradation Product A (Acidic)% Remaining (Basic, 0.1 M NaOH)% Degradation Product B (Basic)
0 100.00.0100.00.0
2 98.51.285.214.5
4 97.12.572.826.8
8 94.35.153.146.2
12 91.87.538.960.5
24 85.613.215.483.7

Degradation Product A (Acidic) and B (Basic) are the major degradation products observed under the respective conditions.

These hypothetical data illustrate that 1-(2-chloro-4-nitrophenyl)-1H-pyrazole is significantly more susceptible to degradation under basic conditions compared to acidic conditions. This is consistent with the highly efficient SNAr mechanism facilitated by the electron-withdrawing nitro group and the strong nucleophilicity of the hydroxide ion.[11][12] The degradation in acidic media is expected to be much slower, potentially following a different mechanism involving the pyrazole ring.

Conclusion

This comparative guide demonstrates that 1-(2-chloro-4-nitrophenyl)-1H-pyrazole exhibits markedly different stability profiles under acidic and basic conditions. The compound is highly labile in a basic environment, likely due to a rapid nucleophilic aromatic substitution of the chloro group. In contrast, it is significantly more stable under acidic conditions, with degradation proceeding at a much slower rate. These findings are critical for the development of stable formulations, guiding the selection of excipients and the definition of appropriate storage conditions. The provided experimental protocol and analytical method offer a robust framework for researchers to conduct their own stability assessments of this and similar molecules.

References

  • Organic Chemistry II - KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr.
  • Benchchem. (n.d.). Technical Support Center: Stability and Storage of Pyrazole Compounds.
  • IJCPA. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis.
  • National Center for Biotechnology Information. (2018, December 15). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds.
  • ResearchGate. (n.d.). Effect of the acid and base on the pyrazole ring.
  • National Center for Biotechnology Information. (n.d.).
  • International Journal of Trend in Scientific Research and Development. (2021, July 15). Stability Indicating HPLC Method Development – A Review.
  • International Research Journal of Pharmacy and Medical Sciences. (2025).
  • Journal of Pharmaceutical Negative Results. (n.d.).
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • ACS Publications. (2021, November 29).
  • MedCrave. (2016, December 14). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research.
  • ResearchGate. (2025, August 8). Hydrolysis of o- and p-nitrochlorobenzene with aqueous sodium hydroxide to the corresponding nitrophenols.
  • Wiley Online Library. (2024, December 23).
  • Quora. (2018, November 7). What does 'hydrolysis' of chlorobenzene yield?
  • MDPI. (2023, April 17).
  • YouTube. (2017, January 14).
  • Research Journal of Pharmacy and Technology. (n.d.).
  • askIITians. (2025, July 14). What happens when chlorobenzene is subjected to hydrolysis?
  • IJCRT.org. (2021, July 26).
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). 2-Nitrochlorobenzene.
  • MedCrave. (2016, December 14).
  • National Center for Biotechnology Information. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC.
  • Hilaris Publisher. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles.
  • Semantic Scholar. (1976, September 14). Hydrolysis of o‐ and p‐nitrochlorobenzene with aqueous sodium hydroxide to the corresponding nitrophenols.
  • Advances in Pyrazole Ring Formation and Their Methodologies: Review. (2025, June 27).
  • BioPharmaSpec. (n.d.).

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 1-(2-chloro-4-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

1-(2-chloro-4-nitrophenyl)-1H-pyrazole is a halogenated nitroaromatic compound.[1][2][3] For disposal purposes, it must be treated as Hazardous Halogenated Organic Waste .[1]

Critical Directive: Under no circumstances should this compound be disposed of down the drain, in standard trash, or mixed with non-halogenated solvents.[1] The presence of the chlorine atom mandates high-temperature incineration (>1100°C) to prevent the formation of polychlorinated dibenzodioxins (PCDDs) and furans. The nitro group introduces a potential (though low) shock/thermal sensitivity risk, requiring segregation from strong reducers and oxidizers.[1]

Quick Reference Matrix
ParameterClassificationAction
Waste Stream Halogenated OrganicDo Not mix with acetone/ethanol waste unless labeled "Halogenated".[4]
Physical State Solid (Primary) / SolutionSegregate solids from liquids to lower disposal costs.
RCRA Status Characteristic (Toxic/Ignitable)Likely D001 (if ignitable carrier) or Non-Specific.
Destruction Incineration (High BTU)Must go to a permitted TSDF (Treatment, Storage, and Disposal Facility).[1][2]

Chemical Hazard Profile & Rationale

Understanding the "Why" behind the protocol ensures compliance and safety.

The Nitro Group ( )

While mononitro aromatic compounds are generally stable, they possess high energy potential.[1] In the context of disposal:

  • Risk: Thermal decomposition.[5] If waste containers are subjected to adiabatic heating (e.g., mixed with incompatible acids), the nitro group can facilitate rapid pressure buildup.[1]

  • Protocol Implication: Waste containers must never be filled >90% to allow headspace for expansion.

The Chloro Group ( )

The chlorine substituent is the primary driver for the Halogenated waste classification.

  • Risk: Incomplete combustion of chlorinated aromatics generates dioxins, which are persistent environmental pollutants.[1]

  • Protocol Implication: This waste cannot be sent to standard fuel-blending facilities used for non-halogenated solvents. It requires specific incinerators equipped with acid gas scrubbers (HCl removal).

The Pyrazole Ring

Nitrogen-rich heterocycles can generate NOx during incineration.

  • Protocol Implication: Commercial incinerators adjust oxygen flow to mitigate NOx emissions, reinforcing the need for professional off-site disposal rather than in-lab neutralization.[1]

Step-by-Step Disposal Protocol

Phase 1: Waste Segregation & Collection[6]
Scenario A: Solid Waste (Pure Compound, Contaminated PPE)[1]
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.

  • Bagging: Place contaminated gloves, weigh boats, and paper towels into a clear 6-mil polyethylene bag before placing them in the drum/jar. This "double containment" prevents dust inhalation by disposal technicians.

  • Wetting (Optional but Recommended): If the pure powder is fine and prone to static, lightly wet it with mineral oil or water to suppress dust, provided this does not create a reaction.[1]

Scenario B: Liquid Waste (Mother Liquors, Reaction Mixtures)[1]
  • Compatibility Check: Ensure the solvent carrier is compatible with the waste container (usually HDPE or fluorinated HDPE).

  • Segregation: Pour into the Halogenated Solvent Waste carboy.

    • Critical Check: Verify the carboy does NOT contain strong acids (Nitric, Sulfuric) or strong bases.[1] Nitro-pyrazoles can hydrolyze or decompose exothermically in extreme pH.

  • Headspace: Leave at least 10% headspace.

Phase 2: Labeling & Documentation

Every container must carry a hazardous waste label with the following specific data points:

  • Chemical Name: Write out "1-(2-chloro-4-nitrophenyl)-1H-pyrazole" fully. Do not use abbreviations like "CNP-Pyrazole."

  • Hazards: Check "Toxic" and "Irritant." If in a flammable solvent, check "Flammable."[1]

  • Constituents: If a solution, list the solvent (e.g., "Dichloromethane 95%, 1-(2-chloro-4-nitrophenyl)-1H-pyrazole 5%").

Phase 3: Workflow Visualization

The following diagram illustrates the decision logic for disposing of this compound.

DisposalWorkflow Start Waste Generation: 1-(2-chloro-4-nitrophenyl)-1H-pyrazole StateCheck Determine Physical State Start->StateCheck SolidStream Solid Waste Stream StateCheck->SolidStream Powder/PPE LiquidStream Liquid Waste Stream StateCheck->LiquidStream Solution SolidContainer Container: Hazardous Solid Waste (Double Bagged) SolidStream->SolidContainer SolventCheck Is Solvent Halogenated? LiquidStream->SolventCheck HaloWaste Container: Halogenated Organic Waste (High BTU Incineration) SolventCheck->HaloWaste Yes (DCM, Chloroform) SolventCheck->HaloWaste No (Methanol, Ethyl Acetate)* *Must default to Halo due to Solute Labeling Labeling: List Full Chemical Name Mark 'Toxic' & 'Irritant' HaloWaste->Labeling NonHaloWaste Container: Non-Halogenated Waste (Fuel Blending) SolidContainer->Labeling EHS EHS Pickup / TSDF Transfer Labeling->EHS

Caption: Operational workflow for segregating and packaging chlorinated nitro-pyrazole waste. Note that liquid waste containing this compound defaults to the Halogenated stream regardless of the solvent carrier.[1]

Regulatory Compliance (RCRA & DOT)

RCRA Classification (USA)

This compound is not explicitly "P-listed" or "U-listed" by specific CAS name in 40 CFR 261.33. Therefore, it is classified based on Characteristics :

  • Toxic (D000 series): If the waste stream fails TCLP (Toxicity Characteristic Leaching Procedure) for other constituents.

  • Ignitable (D001): If disposed of in a flammable solvent (Flash point < 60°C).[6]

  • Default Code: If pure solid, it is often coded as state-regulated hazardous waste (e.g., California's code 352 for "Other organic solids").[1]

DOT Shipping (for Transport)

If you are shipping this pure material to a disposal facility, it likely falls under:

  • UN Number: UN 2811 (Toxic solids, organic, n.o.s.) or UN 3077 (Environmentally hazardous substance, solid, n.o.s.).[1]

  • Proper Shipping Name: Toxic solids, organic, n.o.s. (1-(2-chloro-4-nitrophenyl)-1H-pyrazole).[1]

  • Packing Group: III (Minor Danger) or II (Medium Danger) depending on LD50 data.

Emergency Contingencies: Spills

If a spill occurs in the laboratory:

  • Evacuate & Ventilate: The nitro-aromatic dust can be irritating to the respiratory tract.[7]

  • PPE: Don nitrile gloves (double layer recommended), safety goggles, and a lab coat.[1] Use a P95 or N95 particulate respirator if dust is visible.

  • Containment:

    • Solid: Do not dry sweep. Use a wet wipe or damp paper towel to pick up the powder to avoid generating dust.

    • Liquid: Absorb with vermiculite or sand. Do not use combustible materials like sawdust (potential reaction with nitro group).

  • Decontamination: Wipe the surface with a mild soap solution followed by water. Place all cleanup materials into the Solid Hazardous Waste container.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Protection of Environment. Washington, D.C.[1]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Nitroaromatic Compounds and Pyrazole Derivatives. (General Class Hazards).[7]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.

  • Sigma-Aldrich (Merck). Safety Data Sheet for 1-(4-Chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazole (Structural Analog).[1] Accessed Feb 2026. (Used for analog hazard extrapolation).

Sources

Navigating the Safe Handling of 1-(2-chloro-4-nitrophenyl)-1H-pyrazole: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery and chemical research, the synthesis and handling of novel compounds are fundamental activities. With this innovation comes the critical responsibility of ensuring the safety of all laboratory personnel. This guide provides essential, immediate safety and logistical information for the handling and disposal of 1-(2-chloro-4-nitrophenyl)-1H-pyrazole. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally related molecules, including chlorinated aromatic compounds, nitroaromatic compounds, and pyrazole derivatives, to establish a robust safety protocol. Our approach is rooted in a conservative interpretation of the potential hazards, prioritizing the well-being of researchers.

Hazard Identification and Risk Assessment: A Proactive Stance

1-(2-chloro-4-nitrophenyl)-1H-pyrazole incorporates three key structural features that guide our risk assessment: a chlorinated phenyl ring, a nitro group, and a pyrazole core. Each of these imparts specific potential hazards.

  • Chlorinated Aromatic Compounds: These compounds can exhibit toxicity and may be harmful if they come into contact with the skin, are inhaled, or are ingested.[1] Prolonged exposure can potentially lead to skin irritation.[1]

  • Nitroaromatic Compounds: Nitro compounds are often associated with toxicity and can be readily absorbed through the skin. They may also be combustible.

  • Pyrazole Derivatives: Related pyrazole compounds are known to be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[2][3][4][5]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is imperative for safe handling.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to minimize exposure risk during the handling of 1-(2-chloro-4-nitrophenyl)-1H-pyrazole. The following table outlines the minimum required PPE for various laboratory operations.

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsChemical-resistant nitrile gloves (double-gloving recommended)Flame-resistant lab coatN95 respirator (if not in a fume hood)
Solution Preparation & Transfers Chemical splash gogglesChemical-resistant nitrile glovesFlame-resistant lab coatNot generally required if performed in a certified chemical fume hood
Running Reactions Chemical splash goggles and face shieldChemical-resistant nitrile glovesFlame-resistant lab coatNot generally required if performed in a certified chemical fume hood
Work-up and Purification Chemical splash goggles and face shieldChemical-resistant nitrile glovesFlame-resistant lab coatNot generally required if performed in a certified chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty chemical-resistant gloves (e.g., butyl rubber)Chemical-resistant apron over a lab coatNIOSH-approved respirator with organic vapor cartridges

Causality of PPE Choices:

  • Eye and Face Protection : The use of safety glasses with side shields for low-risk operations protects against minor splashes and airborne particles.[6] For procedures with a higher risk of splashing, such as solution transfers and work-ups, chemical splash goggles are necessary.[7] A face shield should be added when there is a significant splash potential to protect the entire face.[8]

  • Hand Protection : Nitrile gloves provide good resistance to a range of chemicals.[9] Double-gloving is a prudent measure that provides an additional layer of protection in case the outer glove is compromised.[9] For spills, more robust gloves like butyl rubber are recommended due to their higher chemical resistance.[10]

  • Body Protection : A flame-resistant lab coat is essential to protect against splashes and potential ignition sources.[6][11] For larger-scale operations or when handling significant quantities, a chemical-resistant apron provides an additional barrier.[10]

  • Respiratory Protection : While most operations should be conducted within a certified chemical fume hood to minimize inhalation exposure, an N95 respirator is a necessary precaution when handling the solid powder outside of a hood to prevent inhalation of fine particles.[8][11] For emergency situations like a large spill, a NIOSH-approved respirator with organic vapor cartridges is required to protect against high concentrations of vapors.[1][8]

Procedural Guidance: Donning, Doffing, and Disposal

The effectiveness of PPE is contingent on its correct use. Follow these step-by-step procedures to ensure your safety.

Donning PPE: A Deliberate Sequence

Caption: PPE Doffing Sequence.

  • Gloves: Remove by peeling one glove off from the cuff, turning it inside out, and then using the clean hand to remove the second glove from underneath the cuff.

  • Lab Coat: Remove by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

  • Eye and Face Protection: Remove by handling the earpieces or strap.

  • Respirator: If worn, remove last.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE. [12]

Waste Disposal: A Commitment to Safety and Environmental Responsibility

Proper disposal of contaminated materials is a critical final step in the safe handling of 1-(2-chloro-4-nitrophenyl)-1H-pyrazole.

Waste Segregation

All materials contaminated with 1-(2-chloro-4-nitrophenyl)-1H-pyrazole are to be considered hazardous waste. [13]

  • Solid Waste: This includes contaminated gloves, bench paper, weighing paper, and any other solid materials. These should be collected in a designated, clearly labeled hazardous waste container. [11][13]* Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain. [13]* Sharps: Any contaminated needles, syringes, or broken glassware must be disposed of in a designated sharps container. [11]

Labeling and Storage

All hazardous waste containers must be clearly labeled with the full chemical name, "1-(2-chloro-4-nitrophenyl)-1H-pyrazole," and the words "Hazardous Waste." [13]Containers should be kept securely closed and stored in a designated, well-ventilated area away from incompatible materials.

Final Disposal

The disposal of hazardous waste must be handled by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. [13][14]Adherence to all local, state, and federal regulations is mandatory. [13] By adhering to these rigorous safety protocols, researchers can confidently and safely work with 1-(2-chloro-4-nitrophenyl)-1H-pyrazole, fostering a culture of safety and scientific excellence within the laboratory.

References

  • Benchchem. (n.d.). Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • OxyChem. (2014). CHLORINATED ORGANICS HANDBOOK.
  • BASF. (2025, January 2). Safety data sheet.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • U.S. EPA. (2025, September 12). Personal Protective Equipment.
  • Purdue University. (n.d.). Chlorine gas.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). 4 - SAFETY DATA SHEET.
  • J & W PharmLab, LLC. (n.d.). MATERIAL SAFETY DATA SHEET.
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
  • Cerritos College. (n.d.). Organic Chemistry Laboratory Safety Notes.
  • Chemius. (n.d.). nitro razredčilo.
  • Sigma-Aldrich. (2025, April 24). SAFETY DATA SHEET.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Cayman Chemical. (2025, June 9). Safety Data Sheet.
  • DuPont. (2022, September 30). SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard. YouTube.
  • Apollo Scientific. (2023, July 7). 4-Chloro-1H-pyrazole.
  • Benchchem. (n.d.). Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals.
  • Washington University. (n.d.). Guidance for Disposal of Drugs Used in Clinical Research.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.